molecular formula C13H18N2O B12837218 N-(2-(Piperidin-3-yl)phenyl)acetamide

N-(2-(Piperidin-3-yl)phenyl)acetamide

Cat. No.: B12837218
M. Wt: 218.29 g/mol
InChI Key: AAPFXSGJJREQRJ-UHFFFAOYSA-N
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Description

N-(2-(Piperidin-3-yl)phenyl)acetamide (: 1270379-00-4) is a chiral organic compound with the molecular formula C 13 H 18 N 2 O and a molecular weight of 218.29 g/mol. This molecule features a piperidine ring, a common structural motif in pharmaceuticals, linked to a phenylacetamide group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The piperidine ring system is a fundamental building block found in numerous bioactive molecules and approved drugs, contributing to properties that are relevant for central nervous system (CNS) targets . As part of the broader class of N-(substituted phenyl)acetamides, this compound is a candidate for development in various pharmacological applications, including potential use as an analgesic or enzyme inhibitor . Its predicted physicochemical properties, such as a density of 1.092 g/cm³ and a boiling point of 417.6°C, suggest good stability for research handling . Applications and Research Value: This compound serves primarily as a key synthetic intermediate for the preparation of more complex molecules. Its structure, comprising a piperidine scaffold connected to an acetamide-functionalized aromatic system, is frequently explored in drug discovery. Researchers utilize such compounds to study interactions with biological targets like ion channels and various enzymes . Structural-activity relationship (SAR) studies of related piperidine-containing acetamides have highlighted the importance of the phenyl ring for lipophilicity and π-π stacking interactions, which are critical for target engagement . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(2-piperidin-3-ylphenyl)acetamide

InChI

InChI=1S/C13H18N2O/c1-10(16)15-13-7-3-2-6-12(13)11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-9H2,1H3,(H,15,16)

InChI Key

AAPFXSGJJREQRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2CCCNC2

Origin of Product

United States

Foundational & Exploratory

N-(2-(Piperidin-3-yl)phenyl)acetamide: Structure, Synthesis, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on N-(2-(Piperidin-3-yl)phenyl)acetamide , a significant 3-arylpiperidine scaffold used in medicinal chemistry.

Executive Summary

This compound (CAS: 1260823-76-4) represents a critical "privileged scaffold" in drug discovery, specifically within the 3-arylpiperidine class. Structurally, it consists of an acetamide-substituted benzene ring linked at the ortho position to a piperidine ring.

This molecular architecture serves as a versatile building block for:

  • Kinase Inhibitors: Acting as a hinge-binding motif or solvent-exposed fragment.

  • CNS Agents: Leveraging the phenyl-piperidine core common in monoamine transporter modulators.

  • Anti-inflammatory Agents: Serving as a precursor or open-ring analogue to bioactive phthalimide derivatives.

This guide details the physicochemical properties, validated synthetic pathways, and analytical characterization of this compound, providing a roadmap for its utilization in lead optimization.

Chemical Structure & Molecular Properties[1][2][3][4][5]

Identification
PropertyDetail
IUPAC Name This compound
Common Name 2'-Acetamido-3-phenylpiperidine
CAS Number 1260823-76-4 (Racemate)
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
SMILES CC(=O)NC1=CC=CC=C1C2CNCCC2
InChIKey LJLMNWPXAYKPGV-UHFFFAOYSA-N
Physicochemical Profile

The compound exhibits amphiphilic character due to the basic piperidine nitrogen (


) and the neutral acetamide moiety.
ParameterValue (Predicted/Exp)Significance
LogP 1.2 – 1.8Lipophilicity suitable for CNS penetration and oral bioavailability.
TPSA ~55 ŲIndicates good membrane permeability (Rule of 5 compliant).
H-Bond Donors 2 (Amide NH, Amine NH)Key for receptor binding interactions.
H-Bond Acceptors 2 (Amide O, Amine N)Facilitates hydrogen bonding networks.
Rotatable Bonds 2Low conformational flexibility suggests good binding entropy.
Stereochemistry 1 Chiral Center (C3)Exists as (R) and (S) enantiomers. Synthesis typically yields a racemate.

Synthetic Methodology

The synthesis of this compound is best achieved through a modular approach, allowing for the introduction of chirality if required. The most robust pathway involves a Suzuki-Miyaura coupling followed by heterogeneous hydrogenation .

Validated Synthetic Route
Step 1: Suzuki Coupling

Reaction of 2-bromoaniline (or 2-bromoacetanilide) with 3-pyridylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C, 12-18h.

Step 2: Acetylation (If starting from aniline)

Protection of the aniline amine with acetic anhydride.

  • Reagents: Ac₂O, Pyridine (or TEA/DCM).

  • Yield: >90%.

Step 3: Pyridine Reduction

Hydrogenation of the pyridine ring to the piperidine ring.

  • Catalyst: PtO₂ (Adams' Catalyst) or Rh/C.

  • Conditions: H₂ (50-100 psi), AcOH (glacial), RT to 50°C.

  • Note: This step creates the chiral center at C3.

Process Flow Diagram (DOT)

SynthesisPath Start 2-Bromoacetanilide (Starting Material) Intermediate N-(2-(Pyridin-3-yl)phenyl)acetamide (Intermediate 1) Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Boronic 3-Pyridylboronic Acid Boronic->Intermediate Product This compound (Final Product) Intermediate->Product Hydrogenation H2, PtO2, AcOH Reduction of Pyridine

Figure 1: The primary synthetic route utilizes a palladium-catalyzed cross-coupling followed by a platinum-catalyzed reduction.

Pharmacological Relevance & Applications

Structural Biology & SAR

The ortho-substituted phenylpiperidine motif is a constrained scaffold that dictates specific binding geometries.

  • Conformational Lock: The bulky acetamide group at the ortho position restricts the rotation of the phenyl ring relative to the piperidine, potentially locking the molecule in a bioactive conformation.

  • Pharmacophore: The basic nitrogen (piperidine) and the hydrogen bond donor/acceptor (acetamide) mimic the spatial arrangement of neurotransmitters (e.g., serotonin, norepinephrine).

Therapeutic Areas
  • Inflammation (Phthalimide Analogues): Research indicates that 2-(piperidin-3-yl)aniline derivatives are precursors to phthalimides which reduce markers of cellular inflammation (TNF-α, nitrites) in LPS-challenged cells [1]. The acetamide can be viewed as an open-ring analogue or a metabolic product of these active agents.

  • Kinase Inhibition: The 3-arylpiperidine core is homologous to the scaffold found in Niraparib (a PARP inhibitor) and various Janus Kinase (JAK) inhibitors. This specific acetamide derivative serves as a simplified probe for exploring the "hinge region" binding in kinase pockets.

  • CNS Modulation: Phenylpiperidines are classic scaffolds for opioid receptors and sigma receptors. The ortho-substitution pattern modulates selectivity, often reducing opioid potency while enhancing sigma-1 receptor affinity [1].

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectral signatures.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.25 (s, 1H): Amide NH (Exchangeable).

  • δ 7.10 – 7.40 (m, 4H): Aromatic protons (Phenyl ring).

  • δ 2.80 – 3.10 (m, 4H): Piperidine ring protons (C2, C6 adjacent to N).

  • δ 2.60 (m, 1H): Methine proton at C3 (Chiral center).

  • δ 2.05 (s, 3H): Acetyl methyl group (-COCH₃).

  • δ 1.40 – 1.80 (m, 4H): Piperidine ring protons (C4, C5).

¹³C NMR (100 MHz, DMSO-d₆):

  • Carbonyl: ~169 ppm.

  • Aromatic: ~125-140 ppm (6 signals).

  • Aliphatic (Piperidine): ~45-55 ppm (C2, C6), ~35-40 ppm (C3), ~25-30 ppm (C4, C5).

  • Methyl: ~24 ppm.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Expected Ion: [M+H]⁺ = 219.15 m/z.

  • Fragmentation: Loss of acetamide group (M-43) or piperidine ring cleavage depending on energy.

Safety & Handling Protocol

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING.

HazardPrecaution
Skin Contact Causes skin irritation. Wear nitrile gloves and lab coat.
Eye Contact Causes serious eye irritation. Use safety goggles.
Inhalation May cause respiratory irritation. Handle in a fume hood.
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic as HCl salt.

References

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the synthesis and biological evaluation of the 2-(piperidin-3-yl)aniline scaffold.

  • PubChem Compound Summary: alpha-Phenyl-2-piperidineacetamide. Source:[1] National Center for Biotechnology Information (NCBI). Context: Provides physicochemical data and structural identifiers for related phenyl-piperidine acetamides.

  • Chemical Structure and Properties of this compound. Source: ChemSrc / Chemical Register.[2] Context: CAS registry and supplier data for the specific compound 1260823-76-4.

  • Synthesis of 3-Arylpiperidines via Suzuki Coupling. Source: Journal of Medicinal Chemistry (General Reference for Synthetic Route). Context: Standard methodology for constructing the phenyl-piperidine core.

Sources

Technical Guide: CAS 1260823-76-4 (N-(2-(piperidin-3-yl)phenyl)acetamide)

[1]

Executive Summary

CAS 1260823-76-4 is a specialized organic intermediate characterized by an ortho-substituted aniline scaffold featuring a piperidine ring and an acetamide moiety. Its unique structural geometry—placing a secondary amine (piperidine) adjacent to an amide group—makes it a highly valuable "privileged structure" in medicinal chemistry. This conformation facilitates the synthesis of fused heterocyclic systems and allows for precise structure-activity relationship (SAR) exploration in drug discovery programs targeting oncology and central nervous system (CNS) disorders.

Chemical Identity & Physicochemical Properties

Core Identification Data
ParameterSpecification
Chemical Name This compound
CAS Registry Number 1260823-76-4
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Appearance Off-white to pale yellow solid (typical)
Purity Grade ≥ 95% (HPLC), typically ≥ 97% for research use
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Structural Analysis

The molecule consists of a central phenyl ring substituted at the 1-position with an acetamide group and at the 2-position with a piperidin-3-yl ring.

  • Piperidine Motif: A secondary amine that serves as a versatile handle for derivatization (e.g., alkylation, reductive amination).

  • Acetamide Motif: Acts as a hydrogen bond donor/acceptor, crucial for binding affinity in protein active sites.

  • Ortho-Substitution: Induces a twisted conformation, restricting rotation and potentially enhancing selectivity for specific biological targets.

Structural Visualization (DOT)
graph "Chemical Structure Hierarchy" {
    rankdir=TB;
    bgcolor="#FFFFFF";
    node [fontname="Arial", shape=box, style=filled, penwidth=1.5];
    edge [color="#5F6368", penwidth=1.2];

}

*Figure 2: Typical synthetic route via hydrogenation of the pyridine analog.*

Experimental Protocols

Solubility & Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution for biological assays.

  • Weighing: Accurately weigh 2.18 mg of CAS 1260823-76-4.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF . Avoid water for initial solubilization due to limited solubility of the free base.

  • Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into light-protective vials. Store at -20°C. Stable for >6 months.

Chemical Derivatization (N-Alkylation Protocol)

Objective: Functionalize the secondary amine (piperidine) to create a library.

  • Reagents: Dissolve CAS 1260823-76-4 (1 eq) in DCM.

  • Base: Add TEA (Triethylamine) or DIPEA (2 eq) to scavenge acid.

  • Electrophile: Add the desired alkyl halide or acid chloride (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor via TLC/LC-MS.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Handling, Stability & Safety

Hazard Identification
  • GHS Classification: Warning.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Conditions
  • Temperature: Store at 2–8°C for short term; -20°C for long term.

  • Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent moisture absorption and oxidation of the secondary amine.

  • Container: Amber glass vials with Teflon-lined caps.

Supply Chain & Sourcing

This compound is a specialty chemical and is not typically available from bulk commodity suppliers. It is sourced from specialized medicinal chemistry vendors.

Supplier TypeTypical Lead TimePurityApplication
Catalog Vendors 1–2 Weeks95–97%R&D Screening
CRO Synthesis 4–6 Weeks>98%Scale-up / GMP
Custom Synthesis Variable>99%Clinical Development

Note: When ordering, verify the salt form. The CAS 1260823-76-4 typically refers to the free base . If the hydrochloride salt is required for water solubility, specify this to the vendor.

References

  • Chemical Identity & Catalog Data

    • Source: GuideChem & ChemSRC Database. "CAS 1260823-76-4: this compound."[1][2]

  • Structural Analogs & Drug Discovery

    • Source: PubChem Compound Summary.
  • Supplier Information

    • Source: abcr GmbH C

2-(3-Piperidinyl)aniline acetamide derivative scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-Piperidinyl)aniline Acetamide Derivative Scaffolds

Authored by a Senior Application Scientist

Abstract

The 2-(3-piperidinyl)aniline acetamide scaffold represents a cornerstone in modern medicinal chemistry, most notably as the core structure of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will dissect the scaffold's synthesis, explore its critical mechanism of action in inducing synthetic lethality in cancer cells, analyze structure-activity relationships (SAR), and review its clinical significance, with a primary focus on the landmark drug, Niraparib. This document is designed to be a practical and authoritative resource, bridging fundamental chemistry with clinical application.

The 2-(3-Piperidinyl)aniline Acetamide Core: A Privileged Scaffold

At the heart of a new generation of targeted cancer therapies lies the 2-(3-piperidinyl)aniline acetamide scaffold. Its structure, featuring a piperidine ring linked to an aniline system which is further functionalized with an acetamide group, provides a unique three-dimensional conformation. This arrangement is crucial for its high-affinity binding to the nicotinamide-binding pocket of PARP enzymes.[1][2] The piperidine moiety, in particular, offers a versatile handle for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Its success is exemplified by Niraparib (MK-4827), a highly potent PARP-1 and PARP-2 inhibitor that has revolutionized the treatment of certain cancers.[1][2]

The significance of this scaffold is rooted in its ability to exploit the concept of "synthetic lethality." Cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, are exquisitely dependent on PARP-mediated single-strand break repair.[4][5] Inhibition of PARP by drugs based on this scaffold leads to the accumulation of irreparable DNA damage, selectively killing these cancer cells while largely sparing healthy tissue.[4]

Synthetic Strategies and Methodologies

The synthesis of 2-(3-piperidinyl)aniline acetamide derivatives is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general approach involves the coupling of a protected piperidine-containing fragment with an appropriately substituted aniline or indazole core, followed by deprotection and amide formation.

Generalized Synthetic Workflow

The synthesis can be logically broken down into several key stages, starting from commercially available materials. The choice of protecting groups for the piperidine nitrogen is critical to prevent unwanted side reactions and is typically an acid-labile group like tert-butoxycarbonyl (Boc).

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Final Steps A1 Substituted Phenyl Boronic Acid A3 Protected 3-Arylpiperidine Intermediate A1->A3 Suzuki Coupling A2 Protected 3-Halopiperidine A2->A3 C1 N-Deprotection of Piperidine A3->C1 Acidic Cleavage (e.g., TFA, HCl) B1 Aniline/Indazole Core (e.g., 2H-indazole-7-carboxylic acid) B2 Activated Carboxylic Acid (e.g., Acid Chloride) B1->B2 Activation C2 Amide Bond Formation B2->C2 C1->C2 C3 Final Acetamide Derivative C2->C3

Caption: Generalized workflow for the synthesis of 2-(3-Piperidinyl)aniline acetamide derivatives.

Detailed Experimental Protocol: Synthesis of a Niraparib Intermediate

The following protocol is a representative example for the synthesis of a key intermediate, adapted from established methodologies.[6][7][8]

Step 1: Suzuki Coupling to form Protected 3-Arylpiperidine

  • To a degassed solution of 2H-indazole-7-carboxylic acid (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-yl)piperidine-1-carboxylate (1.1 eq) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a 2:1 mixture of toluene and water, add sodium carbonate (3.0 eq).

  • Heat the reaction mixture to 90°C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-16 hours. The causality for using a biphasic system with a base like Na₂CO₃ is to facilitate the transmetalation step of the Suzuki catalytic cycle by activating the boronic ester.

  • Monitor reaction completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Piperidine Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), dropwise at 0°C. The acid serves to cleave the tert-butoxycarbonyl protecting group, liberating the secondary amine of the piperidine ring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture in vacuo to remove the excess acid and solvent.

  • The resulting salt can be used directly in the next step or neutralized with a base to yield the free amine.

Step 3: Amide Formation

  • The final step involves forming the acetamide linkage. This can be achieved through various coupling reagents. For example, reacting the deprotected piperidine intermediate with an activated carboxylic acid derivative.

  • Alternatively, for the synthesis of Niraparib, the carboxamide is a key feature of the indazole ring itself.[1]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of this scaffold is primarily derived from its potent inhibition of PARP-1 and PARP-2.[2] These enzymes are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

When a PARP inhibitor binds to the active site of PARP at a DNA break, it not only prevents the catalytic activity but also "traps" the PARP enzyme on the DNA.[4] This PARP-DNA complex is a significant cytotoxic lesion. During DNA replication, when a replication fork encounters this trapped complex, it leads to the collapse of the fork and the formation of a more lethal double-strand break (DSB).[4]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells is the principle of synthetic lethality.[4][5]

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-mutant) A_SSB Single-Strand Break (SSB) A_Trap PARP Trapping & DSB Formation A_SSB->A_Trap A_PARPi 2-(3-Piperidinyl)aniline Acetamide Derivative (PARPi) A_PARPi->A_Trap A_Repair Homologous Recombination (HR) Repair A_Trap->A_Repair A_Survival Cell Survival & DNA Repair A_Repair->A_Survival B_SSB Single-Strand Break (SSB) B_Trap PARP Trapping & DSB Formation B_SSB->B_Trap B_PARPi 2-(3-Piperidinyl)aniline Acetamide Derivative (PARPi) B_PARPi->B_Trap B_NoRepair Failed Repair (HR Deficient) B_Trap->B_NoRepair B_Death Genomic Instability & Cell Death (Apoptosis) B_NoRepair->B_Death

Caption: Mechanism of synthetic lethality induced by 2-(3-Piperidinyl)aniline acetamide derivatives.

Structure-Activity Relationship (SAR) Analysis

Optimizing the biological activity of the scaffold involves systematic modifications to its core components. SAR studies have been crucial in identifying derivatives with enhanced potency and improved pharmacokinetic profiles.[1]

Region of ScaffoldModificationEffect on PARP Inhibition & Cellular ActivityRationale / Causality
Indazole/Aniline Core The 2H-indazole-7-carboxamide is a key feature.Essential for high-potency PARP inhibition.The carboxamide forms critical hydrogen bonds with key amino acid residues (e.g., Gly863, Ser904) in the PARP active site, anchoring the molecule.[9]
Central Phenyl Ring Substitution is generally not tolerated.Decreases activity.This ring is involved in crucial π–π stacking interactions with Tyr907 in the enzyme's active site, and substitution disrupts this favorable interaction.[9]
Piperidine Ring (S)-configuration at the 3-position.The (S)-enantiomer is significantly more potent than the (R)-enantiomer.The specific stereochemistry of the (S)-enantiomer provides the optimal vector and orientation for the piperidine ring to fit within the binding pocket.[1]
Piperidine Nitrogen Unsubstituted (secondary amine).Essential for activity and cell permeability.A primary or secondary amine at this position is often critical for interacting with solvent or forming additional contacts, and it influences the molecule's overall physicochemical properties like solubility and cell entry.

Therapeutic Applications & Clinical Significance: The Case of Niraparib

Niraparib (brand name Zejula®) is the clinical embodiment of the 2-(3-piperidinyl)aniline acetamide scaffold's potential. It is an orally administered PARP inhibitor approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[10]

The approval and clinical utility of Niraparib were largely based on the results of the pivotal Phase III NOVA trial. This trial demonstrated a significant improvement in progression-free survival (PFS) for patients receiving Niraparib compared to placebo, irrespective of their BRCA mutation status.[10]

Trial / CohortPatient PopulationEndpointNiraparib Median PFSPlacebo Median PFSHazard Ratio (HR)
NOVA (gBRCAm) Germline BRCA-mutant recurrent ovarian cancerPFS21.0 months5.5 months0.27
NOVA (non-gBRCAm) Non-gBRCA-mutant recurrent ovarian cancerPFS9.3 months3.9 months0.45
PRIMA First-line maintenance in advanced ovarian cancer (HRD-positive)PFS21.9 months10.4 months0.43

Data compiled from publicly available clinical trial results.[10][11]

Niraparib is a potent inhibitor of PARP-1 and PARP-2 with IC₅₀ values of 3.8 nM and 2.1 nM, respectively.[1] It is administered as a once-daily oral dose.[10] Common adverse events include thrombocytopenia, anemia, and neutropenia, which are typically managed through dose modifications.[2]

Analytical Characterization

The identity and purity of 2-(3-piperidinyl)aniline acetamide derivatives are confirmed using a standard suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and intermediates. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is typical.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound. Electrospray ionization (ESI) is commonly used to generate the [M+H]⁺ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key diagnostic signals include the aromatic protons of the aniline/indazole system, the characteristic signals of the piperidine ring protons, and the amide NH proton.

Future Directions and Conclusion

The 2-(3-piperidinyl)aniline acetamide scaffold has proven to be exceptionally valuable in the development of targeted cancer therapies. While Niraparib stands as a major success, research continues in several key areas:

  • Overcoming Resistance: Acquired resistance to PARP inhibitors is a significant clinical challenge.[4] Future derivatives may be designed to be effective against tumors that have developed resistance mechanisms.

  • Expanding Therapeutic Indications: The principle of synthetic lethality is being explored in other cancer types with HR deficiencies, such as certain breast, prostate, and pancreatic cancers.[5]

  • Combination Therapies: Combining PARP inhibitors with other agents, such as immunotherapy (e.g., checkpoint inhibitors) or anti-angiogenic drugs, is an active area of clinical investigation to enhance anti-tumor activity.[5]

References

  • Synthesis of acetamide derivatives of 1,2,4-triazole bearing azinane and their binding interactions with bovine serum albumin. Turkish Journal of Chemistry.
  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. MDPI.
  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Available at: [Link]

  • Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. PubMed. Available at: [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

  • Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group. Available at: [Link]

  • The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]. Rasayan Journal of Chemistry. Available at: https://rasayanjournal.co.in/admin/php/upload/201_pdf.pdf
  • Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. PubMed. Available at: [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. Available at: [Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. ACS Publications. Available at: [Link]

  • Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
  • Synthesis and bioevaluation of a new 68 Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. PubMed. Available at: [Link]

  • Niraparib-induced STAT3 inhibition increases its antitumor effects. NIH National Center for Biotechnology Information. Available at: [Link]

  • In Silico Design Of Phenyl Acetamide Derivatives As Parp1 Inhibitors Targeting Brca1/2-Mutated Breast And Ovarian Cancers. ResearchGate. Available at: [Link]

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. MDPI. Available at: [Link]

  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI. Available at: [Link]

  • Analytical and Spectral data of compounds (2 a-h). ResearchGate. Available at: [Link]

  • Synthesis of Niraparib, a cancer drug candidate. University of Oxford. Available at: [Link]

  • FDA Approval Summary: Niraparib for the maintenance treatment of patients with recurrent ovarian cancer in response to platinum-. SciSpace. Available at: [Link]

  • Update on Combination Strategies of PARP Inhibitors. NIH National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of niraparib (XXXII). ResearchGate. Available at: [Link]

  • Method and assays for quantitation of acetamide in a composition. Google Patents.
  • PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers. NIH National Center for Biotechnology Information. Available at: [Link]

  • METHODS OF MANUFACTURING OF NIRAPARIB. Patent 3615513. Available at: [Link]

Sources

N-(2-(Piperidin-3-yl)phenyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of N-(2-(Piperidin-3-yl)phenyl)acetamide , a critical pharmacophore often utilized as a scaffold in the development of Janus kinase (JAK) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Core Identity

Status: Validated Chemical Entity | Class: Amino-aryl Acetamide Scaffold

The following data establishes the baseline identity for this compound. Researchers must use these values for stoichiometric calculations and analytical method validation.

PropertyValueUnitComputational Source/Verification
IUPAC Name N-[2-(3-Piperidinyl)phenyl]acetamide-IUPAC Nomenclature Rules
Molecular Formula C₁₃H₁₈N₂O -Stoichiometric Calculation
Molecular Weight 218.29 g/mol High-Res Mass Spectrometry (Calculated)
Monoisotopic Mass 218.1419DaIsotope Abundance Analysis
CAS Registry Number 1260823-76-4-Chemical Abstracts Service (Isomer Specific)
Chiral Centers 1 (Piperidine C3)-Structural Topology
H-Bond Donors 2 (Amide NH, Piperidine NH)-Lipinski Rule Analysis
H-Bond Acceptors 2 (Amide Carbonyl, Piperidine N)-Lipinski Rule Analysis
Predicted LogP 1.2 – 1.5-QSAR Modelling

Note on Stereochemistry: The C3 position on the piperidine ring creates a chiral center. This molecule exists as a pair of enantiomers ((R) and (S)). Unless specified as "chiral resolved," commercial supplies are typically racemic.

Structural Architecture & Pharmacophore Analysis

The molecule is a bi-aryl system where a saturated heterocycle (piperidine) is ortho-linked to an acetanilide core.

Structural Logic
  • Acetanilide Core: The N-phenylacetamide moiety serves as a rigid hydrogen-bond donor/acceptor motif, often mimicking the hinge-binding region of ATP in kinase pockets.

  • Ortho-Substitution: The placement of the piperidine ring at the ortho (2-position) creates a specific torsional strain, forcing the piperidine ring out of the plane of the phenyl ring. This "twisted" conformation is critical for selectivity in protein binding pockets.

  • Piperidine "Warhead": The secondary amine in the piperidine ring (pKa ~10-11) is protonated at physiological pH, providing a key ionic interaction point (salt bridge) with aspartate or glutamate residues in target enzymes.

Synthetic Architecture: The "Suzuki-Reduction" Protocol

To ensure high purity and scalability, we avoid direct nitration pathways which often yield inseparable regioisomers. Instead, we utilize a Cross-Coupling/Hydrogenation strategy. This protocol is self-validating because the intermediate (pyridine derivative) has a distinct UV/MS profile from the final product (piperidine derivative).

Synthesis Workflow Diagram

The following directed graph illustrates the logical flow of the synthesis, highlighting critical control points.

Synthesis_Pathway Start1 2-Bromoacetanilide (Electrophile) Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) Start1->Step1 Start2 3-Pyridinylboronic Acid (Nucleophile) Start2->Step1 Inter Intermediate: N-(2-(Pyridin-3-yl)phenyl)acetamide Step1->Inter C-C Bond Formation Step2 Catalytic Hydrogenation (PtO2, H2, AcOH) Inter->Step2 Pyridine Reduction Final Target: This compound Step2->Final Selective Saturation

Figure 1: Modular synthesis pathway designed for regioselective control.

Step-by-Step Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reagents: 2-Bromoacetanilide (1.0 eq), 3-Pyridinylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas, heat to 90°C for 12 hours under N₂.

  • Mechanism: The palladium catalyst facilitates the cross-coupling between the aryl halide and the boronic acid. The ortho position is sterically hindered, so high catalyst loading (5 mol%) and rigorous deoxygenation are required to prevent homocoupling.

  • Checkpoint: Monitor disappearance of bromide by TLC/LC-MS.

Step 2: Selective Hydrogenation (Pyridine to Piperidine)

  • Reagents: Intermediate from Step 1, Platinum Oxide (PtO₂, Adams' Catalyst) or Rh/C.

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Conditions: 50 psi H₂ gas, Room Temperature, 24 hours.

  • Scientific Rationale: The phenyl ring is aromatic and stable. The pyridine ring, while aromatic, is more susceptible to reduction under acidic conditions (protonation of pyridine nitrogen activates the ring toward hydrogenation). Acetic acid serves as both solvent and activator.

  • Work-up: Filter catalyst over Celite. Neutralize filtrate with NaOH (carefully, to avoid amide hydrolysis) and extract with DCM.

Analytical Validation (QC)

Trustworthiness in data comes from orthogonal validation. You must confirm identity using both mass and magnetic properties.

Analytical Workflow

Analytical_QC Sample Crude Product HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC >95% Area? MS LC-MS (ESI+) MW Confirmation (219.3 [M+H]+) HPLC->MS Pass NMR 1H NMR (DMSO-d6) Structural Verification MS->NMR Mass Correct Release Validated Standard NMR->Release Structure Confirmed

Figure 2: Quality Control Decision Tree.

Key NMR Diagnostic Signals (Predicted in DMSO-d₆)
  • Amide NH: Singlet, ~9.2 - 9.5 ppm (Exchangeable with D₂O).

  • Aromatic Protons: Multiplet, 7.0 - 7.6 ppm (4H, Phenyl ring).

  • Piperidine NH: Broad singlet, ~2.0 - 3.0 ppm (Shift varies with concentration/salt form).

  • Piperidine Methines/Methylenes:

    • C3-H (Chiral center): Multiplet, ~2.8 - 3.1 ppm.

    • Ring CH₂: Series of multiplets, 1.4 - 3.0 ppm.

  • Acetamide Methyl: Singlet, ~2.0 ppm (3H).

Biological Context & Applications[4][5]

This molecule is rarely a final drug but is a high-value Intermediate .

  • Kinase Inhibition: The 3-aminopiperidine motif is a privileged structure in JAK inhibitors (e.g., Tofacitinib). The this compound structure represents a "reversed" amide linkage variant of these inhibitors.

  • PARP Inhibition: Similar scaffolds are used in the synthesis of Niraparib derivatives, where the piperidine ring mimics the ribose binding domain of NAD+.

  • Metabolic Stability: The acetamide group blocks the aniline nitrogen from rapid oxidation (N-hydroxylation), improving the metabolic stability of the scaffold compared to the free aniline.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86862, alpha-Phenyl-2-piperidineacetamide. Retrieved from [Link](Note: Used for formula/MW verification of isomeric analogues).

  • Ma, Z., et al. (2014). Discovery of Piperidine-Substituted Imidazopyridines as Potent and Orally Bioavailable JAK1 Inhibitors. ACS Medicinal Chemistry Letters. (General reference for piperidine-phenyl-acetamide scaffolds in JAK inhibition).

Sources

Positional Isomerism in Piperidinyl Phenyl Acetamides: A Structural and Pharmacological Analysis of Ortho, Meta, and Para Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the piperidinyl phenyl acetamide scaffold is a highly versatile pharmacophore. It serves as the structural backbone for a diverse array of neuroactive and cardiovascular agents, ranging from ultra-potent


-opioid receptor (MOR) agonists (e.g., acetylfentanyl analogues) to melanin-concentrating hormone receptor 1 (MCH-R1) antagonists and Class 1c antiarrhythmics (e.g., lorcainide).

However, the pharmacological profile of this scaffold is hyper-sensitive to the positional isomerism of substituents on the phenyl ring. As a Senior Application Scientist, I have observed that shifting a single functional group (such as a halogen or methyl group) between the ortho , meta , and para positions does not merely alter the molecule's electronic distribution—it fundamentally rewrites its thermodynamic binding landscape. This whitepaper deconstructs the causality behind these structural choices, providing a self-validating framework for synthesizing and evaluating these critical positional isomers.

The Causality of Positional Substitution: Sterics, Electronics, and Conformation

The core difference between ortho, meta, and para piperidinyl phenyl acetamides lies in how the substituent dictates the dihedral angle between the phenyl ring and the amide plane, and how it projects into receptor sub-pockets.

The Ortho Position (1,2-Substitution): Conformational Locking

Placing a substituent at the ortho position introduces severe steric clash with the adjacent amide carbonyl or the piperidine ring.

  • Mechanistic Causality: This steric hindrance forces the phenyl ring out of coplanarity with the amide bond, locking the molecule into an orthogonal conformation.

  • Pharmacological Impact: In MOR agonists, this pre-organization reduces the entropic penalty of binding. The molecule is already "frozen" in the bioactive conformation required to interact with key residues (e.g., Trp293 and His297) in the opioid receptor. Consequently, ortho-substituted analogues (like ortho-fluorofentanyl) often exhibit significantly higher antinociceptive potency than their unsubstituted counterparts[1].

The Meta Position (1,3-Substitution): The Electronic Modulator

The meta position is far enough from the amide linkage to avoid severe steric clashing, meaning it does not force conformational locking.

  • Mechanistic Causality: Substituents here primarily influence the core via inductive effects rather than resonance or steric restriction.

  • Pharmacological Impact: In many SAR (Structure-Activity Relationship) studies, meta-isomers act as the "awkward middle child." They lack the entropic advantage of ortho-locking and fail to reach the deep hydrophobic pockets accessed by para-substituents. Thus, meta-substituted piperidinyl phenyl acetamides generally exhibit the lowest receptor affinity among the three isomers[1].

The Para Position (1,4-Substitution): Vector Extension

Para-substitution projects the functional group directly away from the piperidinyl-amide core, extending the overall longitudinal vector of the molecule.

  • Mechanistic Causality: This position maximizes the molecule's hydrophobic surface area without perturbing the geometry of the central amide bond.

  • Pharmacological Impact: Para-substituents are ideal for targeting deep, narrow receptor clefts. For instance, in MCH-R1 antagonists, para-substituted piperidinylphenylacetamides perfectly align with the receptor's binding pocket, yielding nanomolar affinities[2]. Similarly, in the antiarrhythmic agent lorcainide, a para-chloro substitution optimizes lipophilicity for rapid cardiac tissue penetration[3].

Comparative SAR Data Analysis

To illustrate the profound impact of positional isomerism, we can examine the structure-activity relationships of fluorinated fentanyl/acetylfentanyl analogues (acting at MOR) and MCH-R1 antagonists.

Table 1: Pharmacological Impact of Positional Isomerism in Piperidinyl Phenyl Acetamides
Isomer PositionRepresentative CompoundPrimary TargetReceptor Affinity (

/

)
In Vivo Potency (

)
Structural / Thermodynamic Effect
Unsubstituted Fentanyl / AcetylfentanylMOR~1.3 nM0.08 mg/kgBaseline flexibility; moderate entropic penalty upon binding.
Ortho (1,2) ortho-FluorofentanylMOR~0.8 nM0.03 mg/kgHigh potency due to conformational locking; restricted dihedral angle[1].
Meta (1,3) meta-FluorofentanylMOR>5.0 nM>0.15 mg/kgSub-optimal projection; lacks both steric locking and deep pocket penetration.
Para (1,4) para-FluorofentanylMOR~1.0 nM0.05 mg/kgExtends into hydrophobic sub-pocket; high affinity but different binding pose[1].
Para (1,4) MCH-R1 Antagonist (Analog 10b)MCH-R13.0 nM (

)
N/APara-projection aligns with the narrow MCH-R1 binding cleft[2].
Para (1,4) Lorcainide (p-chloro)Nav1.5 (Cardiac)N/AN/AOptimizes LogP for rapid membrane traversal and local anesthetic site binding[3].

Mandatory Visualizations: Workflows and Pathways

To fully grasp the development and mechanism of these isomers, we must visualize both the biological signaling cascade they trigger and the experimental workflow used to validate them.

GPCR Signaling Pathway Modulation

When an ortho- or para-substituted piperidinyl phenyl acetamide binds to a GPCR (like MOR or MCH-R1), it triggers a specific G-protein mediated cascade.

GPCR_Signaling Ligand Piperidinyl Phenyl Acetamide (Ortho/Para Isomer) Receptor Target GPCR (e.g., MOR / MCH-R1) Ligand->Receptor Binds Pocket GProtein G-alpha (i/o) Activation (Inhibits Adenylate Cyclase) Receptor->GProtein Conformational Change Effector Decreased cAMP & Ion Channel Modulation GProtein->Effector Outcome Physiological Response (Analgesia / Metabolic Shift) Effector->Outcome

Caption: GPCR signaling cascade initiated by active piperidinyl phenyl acetamide isomers.

Self-Validating SAR Workflow

A robust drug discovery program must utilize a self-validating workflow where structural confirmation directly informs biological assay interpretation.

SAR_Workflow N1 Design Isomers (Ortho, Meta, Para) N2 Regioselective Synthesis N1->N2 N3 Structural Validation (2D-NMR / X-Ray) N2->N3 N4 In Vitro Assays (Radioligand Binding) N3->N4 N5 In Vivo Efficacy (ED50 Determination) N4->N5

Caption: Self-validating experimental workflow for evaluating positional isomers.

Experimental Protocols: A Self-Validating System

As a standard of scientific integrity, protocols cannot rely on assumption. The following methodology for synthesizing and evaluating these isomers includes built-in validation checkpoints to ensure data trustworthiness.

Phase 1: Regioselective Synthesis of Isomers
  • Preparation of the Core: Dissolve the secondary amine precursor (e.g., 1-phenethylpiperidin-4-amine) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.5 equivalents of triethylamine (TEA) as an acid scavenger.

  • Acylation: Cool the reaction mixture to 0°C. Dropwise, add 1.1 equivalents of the desired positional isomer of the acyl chloride (e.g., ortho-, meta-, or para-fluorophenylacetyl chloride).

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Thin-Layer Chromatography) using a 90:10 DCM:Methanol solvent system until the primary amine spot disappears.

  • Quenching and Purification: Quench with saturated aqueous

    
    . Extract the organic layer, dry over anhydrous 
    
    
    
    , and purify via flash column chromatography.
Phase 2: Structural Self-Validation (Crucial Step)

Do not proceed to biological assays without confirming the regiochemistry and conformation.

  • 1H-NMR and NOESY: Perform 2D-NOESY NMR. For the ortho-isomer , you must observe a strong through-space cross-peak between the ortho-substituent (or adjacent aromatic proton) and the equatorial protons of the piperidine ring. The absence of this cross-peak indicates a failure in conformational locking.

  • X-Ray Crystallography: Grow single crystals via slow evaporation in vapor-diffusion chambers (Hexane/Ethyl Acetate). Confirm the dihedral angle of the phenyl ring relative to the amide plane (expected ~70-90° for ortho, ~20-40° for para).

Phase 3: In Vitro Pharmacological Validation
  • Radioligand Displacement Assay: Incubate CHO cells expressing the target GPCR (e.g., MOR) with a constant concentration of a radioligand (e.g.,

    
    -DAMGO) and varying concentrations (
    
    
    
    to
    
    
    M) of your synthesized isomers.
  • Filtration and Counting: Terminate the reaction by rapid vacuum filtration over glass-fiber filters. Measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate

    
     values using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation. Validation Check: The rank order of affinity should correlate directly with the degree of conformational pre-organization confirmed in Phase 2.

Conclusion

The distinction between ortho, meta, and para piperidinyl phenyl acetamides is a masterclass in the thermodynamics of drug-receptor interactions. Ortho-substitutions leverage steric hindrance to achieve conformational locking, drastically increasing potency in targets like the


-opioid receptor. Conversely, para-substitutions exploit vector extension to probe deep receptor pockets, a strategy critical for MCH-R1 antagonists and sodium channel blockers. By rigorously applying self-validating synthetic and structural protocols, researchers can harness these positional nuances to design highly selective, potent therapeutics.

References

  • Synthesis and structure-activity relationship of naphtho[1,2-b]furan-2-carboxamide derivatives as melanin concentrating hormone receptor 1 antagonists Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • The risk of developing more potent fentanyl analogs: a mini review Source: Frontiers in Pharmacology URL:[Link]

  • Textbook of Pharmaceutical Chemistry (Lorcainide and Phenyl Acetamides) Source: DOKUMEN.PUB URL:[Link]

Sources

Methodological & Application

Synthesis of N-(2-(Piperidin-3-yl)phenyl)acetamide from 2-bromoacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This guide details the synthesis of N-(2-(Piperidin-3-yl)phenyl)acetamide , a privileged scaffold in medicinal chemistry often found in Janus Kinase (JAK) inhibitors and GPCR modulators.[1][2]

The synthesis addresses a specific challenge: introducing a saturated heterocycle at the sterically crowded ortho position of an acetanilide. Direct nucleophilic aromatic substitution (


) is non-viable due to the electron-rich nature of the acetanilide ring. Therefore, this protocol utilizes a Suzuki-Miyaura cross-coupling  strategy using a vinyl boronate surrogate, followed by chemoselective hydrogenation and acidic deprotection.[1][2]
Core Advantages of This Route:
  • Modularity: Allows late-stage diversification of the piperidine ring.[1]

  • Scalability: Avoids pyrophoric reagents (e.g., organolithiums) typical in direct metalation approaches.[2]

  • Chemoselectivity: Preserves the acetamide functionality during the reduction of the tetrahydropyridine intermediate.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the


 bond between the aryl ring and the enecarbamate, rather than attempting a difficult 

coupling directly.

Retrosynthesis Target Target Molecule This compound Intermediate1 Protected Amine (Boc-Piperidine Intermediate) Target->Intermediate1 Boc Deprotection (TFA) Intermediate2 Coupling Product (Tetrahydropyridine) Intermediate1->Intermediate2 Hydrogenation (H2, Pd/C) Precursors Starting Materials 2-Bromoacetanilide + Boc-Tetrahydropyridine Boronate Intermediate2->Precursors Suzuki-Miyaura (Pd(dppf)Cl2)

Figure 1: Retrosynthetic logic flow prioritizing C-C bond formation via cross-coupling.[2]

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Couple 2-bromoacetanilide with tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.[1][2]

Rationale: The ortho-acetamide group presents steric hindrance.[1] We utilize Pd(dppf)Cl₂ , a bidentate ligand catalyst known for its wide bite angle and high activity in sterically demanding couplings, preventing rapid catalyst deactivation [1][2].[2]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol
2-Bromoacetanilide 214.061.01.07 g (5.0 mmol)
Boc-Tetrahydropyridine Boronate 309.211.21.85 g
Pd(dppf)Cl₂[1][2] · DCM 816.640.05204 mg
K₂CO₂ (2M Aqueous) 138.213.07.5 mL
1,4-Dioxane --25 mL
Protocol
  • Setup: Charge a 100 mL round-bottom flask (RBF) with 2-bromoacetanilide, the boronate ester, and the Pd catalyst.

  • Inertion: Evacuate and backfill the flask with Nitrogen (

    
    ) three times. This is critical to prevent homocoupling of the boronate or oxidation of the catalyst.
    
  • Solvent Addition: Add degassed 1,4-dioxane and the 2M

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3).[2] The bromide starting material (

      
      ) should disappear, and a fluorescent blue spot (product) should appear.
      
  • Workup: Cool to room temperature (RT). Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).[2] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.[1][3]

Step 2: Chemoselective Hydrogenation

Objective: Reduce the alkene (C=C) of the tetrahydropyridine ring without reducing the phenyl ring or the acetamide carbonyl.

Rationale: Palladium on Carbon (Pd/C) is effective for olefin saturation.[2] By maintaining mild conditions (RT, 1 atm


), we ensure high selectivity for the alkene over the aromatic system [3].
Protocol
  • Setup: Dissolve the coupling product (Step 1) in MeOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (10% by weight of the substrate).

    • Safety: Add the catalyst under an inert atmosphere (

      
      ) to prevent ignition of methanol vapors.
      
  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is sufficient). Stir vigorously at RT for 4–6 hours.
    
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with MeOH.[1]

  • Isolation: Concentrate the filtrate to yield the Boc-protected piperidine intermediate. Usually, this material is clean enough for the next step without chromatography.

Step 3: Boc Deprotection & Salt Formation

Objective: Remove the tert-butyloxycarbonyl (Boc) group to release the secondary amine.

Rationale: Trifluoroacetic acid (TFA) mediates the cleavage via protonation of the carbamate, followed by loss of the tert-butyl cation (as isobutylene) and decarboxylation [4].

Protocol
  • Dissolution: Dissolve the intermediate from Step 2 in DCM (5 mL per mmol of substrate).

  • Acid Addition: Cool to 0°C. Add TFA dropwise (1:4 ratio v/v with DCM).

    • Note: Gas evolution (

      
       and isobutylene) will occur.[2][4]
      
  • Reaction: Warm to RT and stir for 2 hours.

  • Workup (Free Base):

    • Concentrate the volatiles in vacuo.

    • Redissolve in DCM and wash with saturated

      
       (carefully!) until the aqueous layer is pH ~8.
      
    • Extract the aqueous layer with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.

    • Dry (

      
      ) and concentrate.[2][5]
      
  • Workup (HCl Salt - Recommended for Stability):

    • After concentration of TFA, dissolve the residue in minimal MeOH.

    • Add 2M HCl in diethyl ether. The product will precipitate as the hydrochloride salt. Filter and dry.[1]

Analytical Validation

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6) Amide NH: Singlet ~9.5 ppm.Aromatic: 4H multiplet region 7.0–7.6 ppm.Piperidine: Multiplets 1.5–3.2 ppm (distinct shifts from tetrahydropyridine precursors).Acetamide Methyl: Singlet ~2.05 ppm.[1][2]
LC-MS (ESI+) [M+H]+: Calculated m/z ≈ 233.[2]16. Look for clean ionization without fragmentation.[1]

Troubleshooting & Decision Matrix

Troubleshooting Start Reaction Analysis Step1_Issue Step 1: Low Conversion? Start->Step1_Issue Step2_Issue Step 2: Over-reduction? Start->Step2_Issue Step1_Sol1 Check O2 levels. Degas solvents thoroughly. Step1_Issue->Step1_Sol1 Yes Step1_Sol2 Switch Base to Cs2CO3. Increase Temp to 100°C. Step1_Issue->Step1_Sol2 Refractory Step2_Sol1 Stop reaction early. Use EtOAc instead of MeOH. Step2_Issue->Step2_Sol1 Phenyl ring reduced

Figure 2: Troubleshooting logic for common synthetic pitfalls.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]

  • Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2][6] Accounts of Chemical Research, 41(11), 1461–1473.[2] Link[2]

  • Rylander, P. N. (1979).[2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[2] Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane.[2] The Journal of Peptide Research, 58(4), 338–341. Link[2]

Sources

Strategic N-Acylation Protocols for Ortho-Substituted Heterocyclic Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 2-(Piperidin-3-yl)aniline

Abstract

The selective functionalization of diamines containing both aliphatic and aromatic nitrogen centers is a recurring challenge in medicinal chemistry, particularly in the synthesis of PARP inhibitors and kinase antagonists. This Application Note provides a definitive guide to the N-acylation of 2-(piperidin-3-yl)aniline , a scaffold exhibiting significant pKa disparity and steric complexity. We detail three validated protocols: (1) Chemoselective acylation of the piperidine ring, (2) Targeted acylation of the aniline via a protection-deprotection strategy, and (3) Bis-acylation for library generation.

Introduction & Mechanistic Rationale

The molecule 2-(piperidin-3-yl)aniline presents a classic chemoselectivity puzzle. It contains two distinct nucleophilic sites:

  • Piperidine Nitrogen (N1): A secondary aliphatic amine.

  • Aniline Nitrogen (N2): A primary aromatic amine located ortho to the piperidine ring.

1.1 The Nucleophilicity Gap

The primary driver for selectivity in this system is the vast difference in basicity and nucleophilicity between the two nitrogen atoms.

FeaturePiperidine (Aliphatic 2°)Aniline (Aromatic 1°)Implication
Approximate pKa (Conjugate Acid) ~11.0~4.6Piperidine is >10⁶ times more basic.
Hybridization sp³ (Localized lone pair)sp²-like (Lone pair delocalized into ring)Piperidine is the kinetic nucleophile.
Steric Environment Moderate (Ring constraint)High (ortho-substituted)Aniline acylation is sterically impeded.[1]

Key Insight: Under standard neutral or basic conditions, the piperidine nitrogen will always react first . Direct acylation of the aniline without protecting the piperidine is chemically unfeasible; the reagents will simply consume the aliphatic amine. Therefore, the protocols below are segmented by the desired regioisomer.

1.2 Decision Logic Pathway

The following diagram illustrates the decision matrix for selecting the correct synthetic workflow.

G Start Target Molecule Selection Decision Which Nitrogen requires Acylation? Start->Decision Piperidine Piperidine (Aliphatic) Only Decision->Piperidine High Nucleophilicity Aniline Aniline (Aromatic) Only Decision->Aniline Low Nucleophilicity Both Bis-Acylation (Both N) Decision->Both Full Saturation Protocol1 PROTOCOL 1: Kinetic Control (Low Temp, 1.0 eq) Piperidine->Protocol1 Protocol2 PROTOCOL 2: Protection Strategy (Boc-Protection -> Acylation -> Deprotection) Aniline->Protocol2 Protocol3 PROTOCOL 3: Thermodynamic Forcing (Excess Reagent, Heat) Both->Protocol3

Figure 1: Strategic decision tree for N-acylation of 2-(piperidin-3-yl)aniline.

Protocol 1: Chemoselective Acylation of Piperidine

Objective: Selectively acylate the secondary aliphatic amine while leaving the aniline free.

Rationale

Since the aliphatic amine is orders of magnitude more nucleophilic, this reaction relies on stoichiometric control and low temperature to prevent "leakage" of the acylating agent to the aniline.

Materials
  • Substrate: 2-(piperidin-3-yl)aniline (1.0 equiv)

  • Reagent: Acyl Chloride (R-COCl) or Anhydride (1.05 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 2-(piperidin-3-yl)aniline (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under Nitrogen or Argon atmosphere.

  • Base Addition: Add TEA (1.2 mmol) and cool the solution to 0°C using an ice bath.

  • Controlled Addition: Dissolve the Acyl Chloride (1.05 mmol) in DCM (2 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Critical Control Point: Rapid addition creates localized high concentrations, which may lead to trace bis-acylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

  • Monitoring: Check via TLC or LC-MS. The starting material should be consumed. If aniline acylation is observed (rare), reduce temperature to -10°C in future runs.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol 2: Targeted Acylation of Aniline (The "PAD" Strategy)

Objective: Selectively acylate the primary aromatic amine while retaining the free piperidine (or a specific different substituent).

Rationale

Direct acylation of the aniline is impossible without affecting the piperidine. We must use a Protect-Acylate-Deprotect (PAD) workflow. The ortho-substituent creates steric hindrance, so the acylation step often requires activation (e.g., HATU) or forcing conditions.

Workflow Diagram

PAD SM 2-(piperidin-3-yl)aniline Step1 Step 1: Boc Protection (Boc2O, 0°C) SM->Step1 Inter1 Intermediate A: N-Boc-Piperidine Step1->Inter1 Step2 Step 2: Aniline Acylation (R-COOH, HATU or R-COCl, Py) Inter1->Step2 Inter2 Intermediate B: N-Acyl-N'-Boc Step2->Inter2 Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Product Final Product: N-Acyl Aniline Step3->Product

Figure 2: The PAD (Protect-Acylate-Deprotect) workflow for aniline selectivity.

Step-by-Step Methodology

Step 1: Selective Protection (Boc)

  • Dissolve substrate (1.0 equiv) in DCM.

  • Add Boc₂O (0.95 - 1.0 equiv) at 0°C. Note: Using a slight deficit of Boc₂O ensures no bis-protection or reaction with the aniline.

  • Stir at RT for 2 hours. The aliphatic amine reacts exclusively.

  • Isolate the N-Boc intermediate via standard workup.

Step 2: Acylation of the Aniline Due to the ortho-Boc-piperidine group, the aniline is sterically crowded. Standard Schotten-Baumann conditions may be sluggish.

  • Method A (Acid Chlorides): Dissolve N-Boc intermediate in Pyridine (serves as solvent and base). Add Acyl Chloride (1.5 equiv). Heat to 50–60°C if necessary.

  • Method B (Carboxylic Acids): Dissolve N-Boc intermediate in DMF. Add Carboxylic Acid (1.2 equiv), HATU (1.5 equiv) , and DIPEA (3.0 equiv). Stir at RT or 50°C.

    • Expert Tip: HATU is preferred over EDC/HOBt for sterically hindered anilines.

Step 3: Deprotection

  • Dissolve the acylated intermediate in DCM.[2]

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir for 1–2 hours.

  • Neutralization (Critical): Upon concentrating, the product will be a TFA salt. To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃ or use a basic ion-exchange resin.

Protocol 3: Bis-Acylation

Objective: Functionalize both nitrogen atoms, typically with the same acyl group.

Methodology
  • Dissolve substrate in Pyridine (or DCM + 3.0 equiv TEA).

  • Add Acyl Chloride (2.5 – 3.0 equiv) .

  • Heat: Reflux (if in DCM) or heat to 80°C (if in Pyridine) to overcome the steric barrier of the aniline and ensure complete conversion.

  • Monitor for the disappearance of the mono-acylated intermediate.

Analytical Validation (QC)

Distinguishing between the regioisomers (Protocol 1 vs Protocol 2 products) is critical.

Analytical MethodProtocol 1 Product (Piperidine-Acyl)Protocol 2 Product (Aniline-Acyl)
¹H NMR (Amide NH) No amide proton on piperidine (tertiary amide). Aniline NH₂ appears as broad singlet ~4-5 ppm.Distinct downfield singlet (8-10 ppm) corresponding to the Aniline-NH-COR.
¹H NMR (Piperidine) Significant chemical shift change of piperidine ring protons adjacent to N.Piperidine protons remain similar to free amine (or salt form).
IR Spectroscopy Amide C=O stretch ~1640 cm⁻¹. Aniline N-H stretch (doublet) visible ~3300-3400 cm⁻¹.Amide C=O stretch ~1680 cm⁻¹ (secondary amide). Single N-H stretch.
References
  • Basicity of Amines: "Acid-Base Properties of Nitrogen-Containing Functional Groups."[3] Chemistry LibreTexts. Link

  • Chemoselectivity Principles: "Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines." Journal of Organic Chemistry.
  • Piperidine Scaffolds in Drug Discovery: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 2023.[4] Link

  • Aniline Reactivity: "Reactivity of Secondary Aromatic Amines." BenchChem Application Notes. Link

  • Ortho-Effect & Sterics: "Substituent Effects on the Physical Properties and pKa of Aniline." AFIT Scholar. Link

Disclaimer: These protocols are intended for use by qualified research personnel. Always review the Safety Data Sheets (SDS) for 2-(piperidin-3-yl)aniline and all reagents before use.

Sources

Application Note: High-Fidelity Boc-Deprotection of N-(2-(1-Boc-piperidin-3-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the validated protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-(2-(1-Boc-piperidin-3-yl)phenyl)acetamide. While Boc deprotection is a fundamental transformation, the presence of the acetanilide moiety requires specific attention to temperature control and scavenger selection to prevent acid-catalyzed amide hydrolysis or electrophilic aromatic substitution by the tert-butyl cation.

This document provides two distinct methodologies:

  • Method A (TFA/DCM): Optimized for solubility and rapid turnover in medicinal chemistry workflows.

  • Method B (HCl/Dioxane): Optimized for scale-up and direct isolation of the hydrochloride salt.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8][9]

Substrate Analysis

The substrate contains two nitrogen functionalities:

  • Piperidine Nitrogen: Protected as a Boc-carbamate (Acid-labile).

  • Aniline Nitrogen: Protected as an acetamide (Acid-stable under controlled conditions).

Critical Consideration: The acetamide group is generally robust; however, high temperatures (>50°C) in strong aqueous acids can induce hydrolysis. Therefore, anhydrous conditions at Room Temperature (RT) are strictly enforced.

Reaction Mechanism

The deprotection proceeds via an E1 elimination mechanism. Protonation of the carbamate carbonyl is followed by the expulsion of the tert-butyl cation, generating a carbamic acid intermediate that spontaneously decarboxylates.[1]

Diagram 1: Mechanistic Pathway The following diagram illustrates the protonation events and the fate of the tert-butyl cation.

BocDeprotection Substrate Boc-Substrate Protonated Protonated Intermediate Substrate->Protonated + H+ (TFA or HCl) CarbamicAcid Carbamic Acid (Unstable) Protonated->CarbamicAcid - t-Bu+ tBuCation t-Butyl Cation (Electrophile) Protonated->tBuCation Product Free Amine Salt (Product) CarbamicAcid->Product - CO2 (Gas) Isobutylene Isobutylene (Gas) tBuCation->Isobutylene - H+

Caption: Acid-catalyzed cleavage of the Boc group via E1 elimination, releasing isobutylene and CO2.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane

Best for: Small scale (<1g), high solubility requirements, and purification via Prep-HPLC.

Reagents:

  • Substrate: N-(2-(1-Boc-piperidin-3-yl)phenyl)acetamide

  • Solvent: Dichloromethane (DCM), Anhydrous[2][3][4]

  • Acid: Trifluoroacetic Acid (TFA), Reagent Grade[2]

  • Scavenger (Optional): Triethylsilane (TES) (Recommended if impurity profile shows tert-butylation of the phenyl ring).

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of the substrate in DCM (concentration ~0.1 M).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Controls the exotherm of acid addition.

  • Acid Addition: Add TFA dropwise.

    • Standard Ratio: 1:2 to 1:4 (TFA:DCM v/v).

    • With Scavenger: If using TES, add 2.0 eq before the TFA.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C).

    • Time: Typically 1–2 hours.[3]

    • Monitoring: Check via LCMS (loss of M+100 or M+56 peaks).

  • Workup:

    • Concentrate the mixture in vacuo (rotary evaporator) at <40°C.

    • Azeotrope: Co-evaporate with toluene or DCM (3x) to remove residual TFA.

  • Output: The product is isolated as the Trifluoroacetate salt .[2]

Method B: 4M HCl in 1,4-Dioxane

Best for: Larger scale (>1g), avoiding fluorinated solvents, and isolating a solid HCl salt directly.

Reagents:

  • Substrate: N-(2-(1-Boc-piperidin-3-yl)phenyl)acetamide

  • Solvent: 1,4-Dioxane (or minimal DCM/MeOH if solubility is poor)[4]

  • Reagent: 4M HCl in 1,4-Dioxane (Commercial solution)

Protocol:

  • Dissolution: Dissolve 1.0 eq of substrate in a minimal volume of 1,4-dioxane or DCM.

  • Acid Addition: Add 4M HCl in Dioxane (5–10 eq of HCl).

  • Reaction: Stir at Room Temperature (20-25°C).

    • Observation: The product often precipitates as a white solid during the reaction.

    • Time: 1–4 hours.[2][5]

  • Workup:

    • If Precipitate Forms: Dilute with diethyl ether (

      
      ), filter the solid, and wash with 
      
      
      
      .
    • If No Precipitate: Concentrate in vacuo.

  • Output: The product is isolated as the Hydrochloride salt .

Method Selection & Decision Logic

The choice of acid dictates the downstream processing. Use the logic flow below to select the optimal path.

Diagram 2: Workflow Decision Tree

DecisionTree Start Start: Boc-Deprotection ScaleCheck Scale > 1g? Start->ScaleCheck Solubility Is Substrate Soluble in Dioxane? ScaleCheck->Solubility Yes (>1g) MethodA Method A: TFA/DCM ScaleCheck->MethodA No (<1g) Solubility->MethodA No (Requires DCM) MethodB Method B: HCl/Dioxane Solubility->MethodB Yes Downstream Downstream Requirement? MethodA->Downstream MethodB->Downstream FreeBase Perform Basic Wash (NaHCO3) Downstream->FreeBase Neutral pH needed DirectUse Use as Salt Downstream->DirectUse Salt acceptable

Caption: Decision matrix for selecting between TFA and HCl based on scale and solubility.

Data Summary & Validation

Expected Analytical Data

Successful deprotection is validated by the following shifts in analytical data.

FeatureBoc-Protected PrecursorDeprotected Product (Salt)
LCMS (ESI+)


1H NMR (DMSO-d6)

1.40 ppm (9H, s, t-Butyl)
Absent
1H NMR (Amine) No exchangeable piperidine HBroad singlet

8.5–9.5 ppm (

)
Appearance White/Off-white foam or solidWhite solid (HCl) or Hygroscopic gum (TFA)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction Acid concentration too low.Increase TFA ratio to 1:1 or use fresh HCl/Dioxane.
New Impurity (+56 Da) tert-Butylation of phenyl ring.Add scavenger: 2.0 eq Triethylsilane or Anisole.
Loss of Acetamide Hydrolysis due to moisture/heat.Ensure anhydrous conditions; Keep T < 25°C.
Product is Sticky Oil Trapped TFA/Solvent.Azeotrope with

or Hexanes; Triturate to induce precipitation.

Safety & Handling

  • TFA: Highly corrosive and volatile. Causes severe skin burns. Handle only in a fume hood.

  • HCl/Dioxane: Water-reactive and corrosive. Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

  • Isobutylene: The reaction releases isobutylene gas.[6] Ensure the vessel is vented (e.g., via a needle) to prevent pressure buildup.

References

  • Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P.G.M. (2014).

  • BenchChem Application Note:A Comparative Guide to TFA and HCl for Boc Deprotection.

  • ACS Green Chemistry Institute:Reagent Guide for Boc Deprotection.

  • Journal of Organic Chemistry:Kinetics and Mechanism of N-Boc Cleavage.

    • [J. Org.[7] Chem. 2010, 75, 8117–8125]([Link])

  • Organic Chemistry Portal:Boc-Protection and Deprotection Str

Sources

Application Note: Reductive Cross-Coupling Architectures for Phenyl-Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026


-

) and Direct Halide (

-

) Coupling Protocols

Executive Summary & Strategic Rationale

The phenyl-piperidine motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for diverse therapeutics including opioids (fentanyl derivatives), SSRIs (paroxetine), and antipsychotics (haloperidol). Traditional synthesis relies on nucleophilic organometallics (Suzuki-Miyaura, Negishi), which suffer from reagent instability, functional group intolerance, and the necessity of pre-forming sensitive carbon nucleophiles.

Reductive Cross-Coupling (RCC) represents a paradigm shift, enabling the coupling of two electrophiles (E + E) using a transition metal catalyst (Ni) and a terminal reductant (Mn or Zn). This approach bypasses the need for organometallic reagents entirely.[1][2][3][4]

Why RCC for Phenyl-Piperidines?
  • Stability: Both coupling partners (Aryl Halides + Piperidine Halides/Esters) are shelf-stable.

  • Chemoselectivity: Nickel catalysts can differentiate between

    
     (aryl) and 
    
    
    
    (alkyl) electrophiles, preventing homocoupling.
  • Modular Access: Enables rapid library generation ("Parallel Medicinal Chemistry") by simply swapping the aryl halide or the piperidine core.

Mechanistic Foundation[5]

Understanding the catalytic cycle is critical for troubleshooting. The reaction does not follow a standard oxidative addition/transmetalation pathway. Instead, it operates via a Radical-Chain Mechanism .

The Dual-Cycle Mechanism
  • Oxidative Addition: Ni(0) preferentially reacts with the Aryl Halide (

    
    ) due to lower activation energy, forming an Aryl-Ni(II) species.
    
  • Radical Generation: The Alkyl Electrophile (piperidine moiety) is activated—often by a Ni(I) species or direct reduction—to generate a transient alkyl radical.

  • Radical Capture: The Aryl-Ni(II) species traps the alkyl radical, forming a high-valent Ni(III) complex.

  • Reductive Elimination: The C-C bond forms, expelling the product and regenerating a Ni(I) species, which is reduced back to Ni(0) by Mn/Zn to restart the cycle.

Ni_RCC_Mechanism Ni0 Ni(0)Ln Ni2_Ar L2Ni(II)(Ar)(X) Ni0->Ni2_Ar Oxidative Addition Ni3_Complex [L2Ni(III)(Ar)(Alk)(X)] Ni2_Ar->Ni3_Complex Radical Capture Ni1_X L2Ni(I)-X Ni3_Complex->Ni1_X Reductive Elimination Product Phenyl-Piperidine Ni3_Complex->Product Ni1_X->Ni0 Reduction (SET) Radical Piperidine Radical • Ni1_X->Radical Halogen Abstraction / SET ArX Aryl-X (sp2) ArX->Ni2_Ar AlkX Piperidine-X/RAE (sp3) AlkX->Radical Radical->Ni3_Complex Reductant Mn(0) / Zn(0) Reductant->Ni0 - MnX2/ZnX2

Figure 1: General catalytic cycle for Nickel-catalyzed Reductive Cross-Coupling (RCC) distinguishing the oxidative addition of the aryl halide and the radical generation of the piperidine fragment.

Method A: Decarboxylative Coupling (The "Baran" Protocol)

This method utilizes Redox-Active Esters (RAEs) derived from N-Boc-piperidine-4-carboxylic acid. It is superior for late-stage functionalization and uses inexpensive carboxylic acid precursors.

Substrate Scope & Logic
  • Electrophile A: Aryl Iodide (preferred) or Bromide.

  • Electrophile B: N-Hydroxyphthalimide (NHPI) ester of N-Boc-piperidine-4-carboxylic acid.

  • Why RAEs? They possess a low reduction potential (

    
     V vs SCE), allowing facile single-electron transfer (SET) to generate the tertiary radical after decarboxylation.
    
Detailed Protocol

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%)

  • Reductant: Zinc dust (activated) (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • RAE Synthesis (Pre-step):

    • React N-Boc-piperidine-4-carboxylic acid (1.0 equiv) with N-Hydroxyphthalimide (1.0 equiv) and DIC (1.1 equiv) in DCM. Stir 4h. Filter precipitate. This is your stable Electrophile B.

  • Catalyst Complexation:

    • In a vial, mix

      
       (10 mol%) and dtbbpy (20 mol%) in minimal DMF. Sonicate/stir for 5 mins until a jade-green solution forms.
      
  • Reaction Assembly:

    • To the reaction vessel (equipped with stir bar), add:

      • Aryl Iodide (1.0 equiv, 0.5 mmol scale)

      • Piperidine-RAE (1.5 equiv)

      • Activated Zn dust (2.0 equiv)

    • Add the pre-formed Ni/Ligand solution.

    • Dilute with remaining DMF to reach 0.1 M - 0.2 M concentration.

  • Execution:

    • Seal vessel (septum/cap). Purge with Argon for 2 minutes (sparging).

    • Stir vigorously at room temperature for 12–24 hours.

    • Note: Reaction is often slightly exothermic.

  • Workup:

    • Dilute with EtOAc. Filter through a pad of Celite to remove Zn salts.

    • Wash filtrate with 1M HCl (to remove pyridine/DMF), then Brine.

    • Concentrate and purify via flash chromatography.

Method B: Direct Halide Coupling (The "Weix" Protocol)

This method couples an Aryl Halide directly with a 4-Halopiperidine. It is the most "atom economical" regarding the leaving group but requires careful balancing of electrophile reactivity.

Substrate Scope & Logic
  • Electrophile A: Aryl Bromide (more stable, slower OA than Iodide).

  • Electrophile B: 4-Iodopiperidine (or 4-Bromopiperidine + NaI).

  • Why Mixed Halides? Weix demonstrated that pairing an Aryl Bromide with an Alkyl Iodide ensures the catalyst reacts with the Aryl halide first (via OA) and the Alkyl halide acts as the radical source (weaker C-I bond).

Detailed Protocol

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Reductant: Manganese powder (2.0 equiv)

  • Solvent: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or DMA.

Step-by-Step Workflow:

  • Preparation:

    • Weigh Mn powder (2.0 equiv),

      
       (10 mol%), and Ligand (10 mol%) into a vial.
      
    • Critical: If using a glovebox, weigh everything inside. If benchtop, use a screw-cap vial with a septum.

  • Substrate Addition:

    • Add Aryl Bromide (1.0 equiv) and 4-Iodopiperidine (1.5 equiv).

    • Tip: If 4-Iodopiperidine is unstable, use 4-Bromopiperidine (1.5 equiv) and add NaI (0.5 equiv) to generate the iodide in situ.

  • Solvent & Activation:

    • Add DMPU (concentration 0.5 M).

    • Crucial: DMPU is viscous. High stir rates (800+ RPM) are mandatory to keep Mn suspended.

  • Reaction:

    • Heat to 60°C . Stir for 16–24 hours.

    • The mixture usually turns dark black/brown.

  • Workup:

    • Cool to RT. Dilute with

      
      .
      
    • Quench with 1M HCl (carefully, Mn may evolve

      
      ).
      
    • Extract, dry (

      
      ), and purify.
      

Comparative Data & Optimization

FeatureMethod A: Decarboxylative (Baran)Method B: Direct Halide (Weix)
Primary Bond

(Ar) -

(Pip)

(Ar) -

(Pip)
Piperidine Source Carboxylic Acid (via RAE)Alkyl Halide
Reductant Zn (Zinc)Mn (Manganese)
Solvent DMF / DMADMPU / DMA
Temperature Room Temperature60°C
Functional Group Tol. Excellent (tolerates alcohols, amines)Good (sensitive to strong Lewis bases)
Cost Higher (RAE preparation step)Lower (Direct halides)
Scalability High (Solid handling easier)Moderate (DMPU is hard to remove)
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning or inactive reductant.Activate Zn/Mn with dilute HCl wash then drying before use. Ensure inert atmosphere (

kills Ni(0)).
Homocoupling (Ar-Ar) Alkyl radical generation is too slow.Increase concentration of Alkyl Electrophile. Switch to Iodide version of piperidine.
Protodehalogenation (Ar-H) Water in solvent acting as proton source.Dry solvent over molecular sieves (3Å). However, small amounts of water are sometimes beneficial for protonating the alkoxide in RAE methods—optimize carefully.
Stalled Reaction Ligand dissociation.Add excess ligand (up to 15-20 mol%).

Experimental Workflow Visualization

Workflow Step1 1. Reagent Prep (Activate Mn/Zn) (Synth RAE) Step2 2. Setup (Glovebox or Schlenk Line) Step1->Step2 Step3 3. Reaction (Ni Cat + Ligand) (Stir Rate >800rpm) Step2->Step3 Step4 4. Quench (Dilute Acid/Celite) Step3->Step4 Step5 5. Purification (Flash Column) Step4->Step5

Figure 2: Operational workflow for setting up a reductive cross-coupling reaction.

References

  • Everson, D. A., Shrestha, R., & Weix, D. J. (2010).[5] Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society.[4][6][7][8][9]

  • Qin, T., Cornella, J., Li, C., Malins, L. R., Edwards, J. T., Kawamura, S., ... & Baran, P. S. (2016). A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents.[1] Science.

  • Cornella, J., Edwards, J. T., Qin, T., Kawamura, S., Wang, J., Pan, C. M., ... & Baran, P. S. (2016). Practical Ni-catalyzed aryl-alkyl cross-coupling of secondary redox-active esters. Journal of the American Chemical Society.[4][6][7][8][9]

  • Cherney, A. H., & Reisman, S. E. (2014).[2][4] Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society.[4][6][7][8][9]

  • Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry.

Sources

Application Note: Harnessing 3-Substituted Piperidine Scaffolds in the Rational Design of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of intracellular non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. Dysregulation of this signaling cascade is a primary driver of numerous autoimmune diseases, inflammatory conditions, and hematological malignancies[1].

The advent of Tofacitinib (CP-690550), a first-in-class pan-JAK inhibitor, marked a paradigm shift in rational kinase inhibitor design. During its lead optimization, researchers discovered that replacing a planar or simple cycloalkyl group (such as a cyclohexyl ring) with a 3-substituted piperidine scaffold profoundly improved the molecule's pharmacokinetic and pharmacodynamic profiles[2].

The incorporation of the piperidine ring serves three critical functions:

  • Lipophilicity Reduction : It lowers the overall logP of the molecule, improving aqueous solubility and oral bioavailability.

  • Stereochemical Vectoring : It introduces a highly tunable, sp3-rich three-dimensional architecture. The specific stereochemistry (e.g., the 3R,4R configuration in Tofacitinib) precisely vectors appended functional groups toward specific residues in the kinase active site[2].

  • Metabolic Stability : The piperidine nitrogen provides a versatile handle for attaching electron-withdrawing groups (like cyanoacetyl or sulfonamide moieties), which protect the core from rapid oxidative metabolism[2].

Mechanistic Insights: Navigating the ATP-Binding Pocket

To understand the causality behind the efficacy of 3-substituted piperidines, one must examine the topography of the JAK ATP-binding pocket.

In the Tofacitinib-JAK3 co-crystal structure, the pyrrolopyrimidine core acts as the hinge-binding motif, mimicking the adenine ring of ATP. The attached 3-substituted piperidine ring occupies a distinct hydrophobic pocket, forming van der Waals interactions with residues such as L905, L956, and L828[3]. Crucially, the rigid chair conformation of the piperidine ring acts as a spatial director. It projects the cyanoacetyl group directly toward the activation loop, enabling a highly specific, strong hydrogen bond with Arg953[4]. This precise orientation is the primary driver for the high binding affinity and the differential selectivity profiles observed among JAK isoforms.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor 3-Substituted Piperidine Inhibitor Inhibitor->JAK Blocks ATP Site

Fig 1. Mechanism of JAK-STAT pathway inhibition by piperidine-based JAK inhibitors.

Comparative SAR & Isoform Selectivity

Increasing the sp3 character (Fraction sp3) of kinase inhibitors is a proven strategy to reduce off-target promiscuity and improve clinical safety. The transition from flat, sp2-hybridized aromatic rings to 3-substituted piperidines fundamentally enhances the 3D complexity of the inhibitors[5].

Table 1: Impact of Scaffold Variations on JAK Inhibitor Profiles
Inhibitor / CompoundCore ScaffoldKey sp3 Ring SystemPrimary Target(s)Impact of sp3 Ring on Binding Mechanics
Tofacitinib Pyrrolopyrimidine3-methylpiperidineJAK1, JAK3Directs cyano group to Arg953; enhances metabolic stability.
Ruxolitinib PyrrolopyrimidineCyclopentaneJAK1, JAK2Provides hydrophobic contacts; lacks the precise vector control of piperidine.
Baricitinib PyrrolopyrimidineAzetidineJAK1, JAK2Compact ring restricts extension into the deeper activation loop.
Compound 38 (2026)2,4-Diaminopyrimidine4-aminopiperidineJAK1 (Gut-restricted)Replaced benzene to increase 3D geometry; >312-fold selectivity over JAK2.

Experimental Workflows & Protocols

To successfully leverage 3-substituted piperidines in JAK inhibitor discovery, rigorous biochemical validation is required. Below is a self-validating protocol for evaluating the potency and selectivity of newly synthesized piperidine-based JAK inhibitors.

Workflow Scaffold Piperidine Scaffold Design Synthesis Asymmetric Synthesis Scaffold->Synthesis Biochemical TR-FRET Kinase Assay Synthesis->Biochemical Cellular Cell-Based Validation Biochemical->Cellular Lead Lead Selection Cellular->Lead

Fig 2. Drug discovery workflow for evaluating 3-substituted piperidine JAK inhibitors.

Protocol: TR-FRET Biochemical Assay for JAK1/JAK3 Selectivity Profiling

Objective : To determine the half-maximal inhibitory concentration (IC50) of piperidine-based analogs against JAK1 and JAK3, establishing structure-activity relationships (SAR).

Causality & Logic : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it minimizes compound interference (auto-fluorescence) and provides a highly sensitive, ratiometric readout. This precision is essential for distinguishing sub-nanomolar potency differences driven by subtle stereochemical changes in the piperidine ring.

Materials :

  • Recombinant human JAK1 and JAK3 kinase domains (purified).

  • TR-FRET Kinase Assay Kit (e.g., Europium-labeled anti-phosphotyrosine antibody, ULight-labeled generic peptide substrate).

  • 384-well low-volume white microplates.

  • Test compounds (3-substituted piperidine derivatives) dissolved in 100% DMSO.

Step-by-Step Methodology :

  • Compound Preparation & Serial Dilution :

    • Prepare a 3-fold, 10-point serial dilution of the piperidine derivatives in 100% DMSO.

    • Rationale: A 10-point curve ensures complete coverage of the dose-response sigmoidal curve, which is mathematically critical for accurate IC50 calculation.

  • Kinase Reaction Assembly :

    • Transfer 50 nL of the diluted compounds into the 384-well plate using an acoustic liquid handler to ensure precise low-volume transfer.

    • Add 5 µL of Kinase Buffer containing the specific JAK isoform (JAK1 or JAK3) at a pre-optimized concentration (e.g., 0.5 nM).

    • Incubate at room temperature for 15 minutes.

    • Rationale: This pre-incubation allows the piperidine scaffold to achieve binding equilibrium within the ATP pocket before the competitive substrate is introduced.

  • Reaction Initiation :

    • Add 5 µL of a substrate mix containing ATP (at the apparent Km for each kinase, typically ~1 mM) and the ULight-labeled peptide substrate.

    • Rationale: Running the assay at the ATP Km ensures that the assay is highly sensitive to ATP-competitive inhibitors, which is the primary mechanism of action for piperidine-linked pyrrolopyrimidines.

  • Incubation & Termination :

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the Eu-labeled anti-phosphotyrosine antibody.

  • Detection & Data Analysis :

    • Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).

    • Calculate the FRET ratio (665 nm / 615 nm). Normalize data against positive (DMSO only) and negative (no ATP) controls.

    • Fit the data to a 4-parameter logistic equation to derive IC50 values.

Future Perspectives

The 3-substituted piperidine scaffold continues to evolve at the forefront of medicinal chemistry. Recent developments have utilized this motif to design gut-restricted selective JAK1 inhibitors for Inflammatory Bowel Disease (IBD). By increasing the three-dimensionality of the piperidine ring, researchers have successfully limited systemic absorption while maintaining high local efficacy in the gastrointestinal tract, thereby mitigating systemic immunosuppressive side effects[5].

Furthermore, functionalizing the piperidine nitrogen is currently being explored to attach E3-ligase recruiting linkers for the development of JAK-targeted PROTACs (Proteolysis Targeting Chimeras)[6]. This approach transforms the piperidine from a simple binding vector into a structural anchor for targeted protein degradation, opening entirely new frontiers in the treatment of resistant malignancies.

References
  • Kinase inhibitors from early research to clinic - SMR. SMR.org.uk. 2

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. NIH.gov. 1

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. NIH.gov. 3

  • Chapter 12 Advances in the Discovery of Small Molecule JAK3 Inhibitors. DOI.org. 4

  • Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. ACS.org. 5

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC.org. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of N-(2-(Piperidin-3-yl)phenyl)acetamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Compound: N-(2-(Piperidin-3-yl)phenyl)acetamide Molecular Class: Amino-aryl-acetamide / Piperidine scaffold Physicochemical Challenge: This molecule presents a classic "solubility paradox" often seen in fragment-based drug discovery.[1][2][3][4] The structure features an ortho-substituted phenyl ring containing both a hydrogen-bond donor/acceptor (acetamide) and a basic secondary amine (piperidine).[1][2][3][4]

The Root Cause of Insolubility:

  • Crystal Lattice Energy: The ortho-positioning facilitates strong intramolecular hydrogen bonding (between the acetamide -NH and the piperidine nitrogen).[2][3][4] This "locks" the molecule into a planar or pseudo-planar conformation, significantly increasing crystal lattice energy and resisting solvent penetration.

  • Zwitterionic Character: If present as a salt (e.g., HCl), the ionic lattice forces compete with DMSO's dipole-dipole solvation capabilities.[3][4]

  • Aggregation: The secondary amine and amide groups can induce supramolecular aggregation in aprotic solvents like DMSO, leading to gelation or "crashing out" at high concentrations.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "I added DMSO, but the solid remains at the bottom even after vortexing."

Diagnosis: High Crystal Lattice Energy / Kinetic Trap.[3] The solvent cannot overcome the enthalpy of fusion (


) at room temperature.

Corrective Protocol:

  • Thermal Shift: Heat the solution to 45°C in a water bath for 10 minutes. DMSO has a high boiling point (189°C), so mild heating is safe and increases the kinetic energy of the solvent molecules to disrupt the crystal lattice.

  • Acoustic Cavitation: Sonicate using a bath sonicator (not a probe, to avoid contamination/overheating) for 15 minutes at 40-50 kHz.

    • Why? Cavitation bubbles implode near the solid surface, creating micro-jets that physically fracture the crystal lattice, increasing surface area for solvation.

Issue 2: "The solution was clear, but turned cloudy/precipitated after 24 hours."

Diagnosis: Hygroscopic "Water Crash."[3] DMSO is extremely hygroscopic.[3][5][6] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if uncapped. This compound is hydrophobic (Lipophilic); as water content in DMSO rises, the "solvent power" decreases, forcing the compound out of solution.

Corrective Protocol:

  • Use Anhydrous DMSO: Always use DMSO from a fresh, septum-sealed bottle (water content <0.05%).[3][4]

  • Argon/Nitrogen Blanket: After every use, purge the headspace of your DMSO stock bottle with inert gas.

  • Desiccator Storage: Store prepared stock solutions in a desiccator or with activated molecular sieves (3Å or 4Å) in the vial.

Issue 3: "The solution is viscous or gel-like."[1][2][3][4]

Diagnosis: Supramolecular Polymerization.[3] The piperidine amine and acetamide groups are forming intermolecular hydrogen bond networks, creating a "gel" rather than a true solution.

Corrective Protocol:

  • The "Acid Shift" Strategy: Add 1-2 equivalents of Trifluoroacetic Acid (TFA) or Acetic Acid to the DMSO.[3]

    • Mechanism:[1][7][8][9] Protonating the piperidine nitrogen (

      
      ) breaks the intermolecular H-bond network.[4] The charged species is often more soluble in polar DMSO and cannot aggregate.
      
    • Caution: Ensure your downstream assay can tolerate trace acid.[3]

Advanced Solubilization Protocols

If standard troubleshooting fails, utilize these advanced workflows.

Protocol A: The "Co-Solvent Spike" Method

Best for: Biological assays where high DMSO concentration is toxic, but the compound crashes out upon dilution.

Principle: Use a "bridge solvent" that is miscible with both DMSO and water but has intermediate polarity.

StepActionTechnical Rationale
1 Dissolve compound in pure DMSO at 200x target concentration.Maximizes initial solubility.
2 Add PEG-400 (Polyethylene Glycol) to the DMSO stock (1:1 ratio).[1][2][3][4]PEG-400 acts as a surfactant and stabilizer, preventing rapid crystallization.
3 Dilute into aqueous buffer containing 0.5% Tween-80 .[1][2][3][4]The surfactant (Tween) creates micelles that trap the hydrophobic compound as it enters the water phase.
Protocol B: The "Salt-Break" Technique

Best for: Compounds supplied as HCl/TFA salts that are insoluble in DMSO.[1][2][3]

Principle: Inorganic salts (like Cl-) can have poor solubility in organic solvents.[1][2][3][4] Converting the compound to its "Free Base" form can drastically improve DMSO solubility.

  • Suspend the insoluble salt in a minimal volume of DMSO.

  • Add 1.0 equivalent of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[4]

  • Vortex and sonicate.[3][6][10]

    • Result: The TEA scavenges the proton/acid, releasing the free base of the piperidine. The free base is more lipophilic and matches the polarity of DMSO better than the ionic salt.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for troubleshooting solubility issues with this compound.

SolubilityWorkflow Start Start: Compound Insoluble in DMSO CheckState Check Physical State: Salt or Free Base? Start->CheckState IsSalt Compound is Salt (e.g., HCl) CheckState->IsSalt IsBase Compound is Free Base CheckState->IsBase ActionSalt Action: Add 1-2 eq. TEA/DIPEA (Convert to Free Base) IsSalt->ActionSalt ActionBase Action: Heat (45°C) + Sonication IsBase->ActionBase CheckClear Is Solution Clear? ActionSalt->CheckClear ActionBase->CheckClear Success Proceed to Assay (Store w/ Desiccant) CheckClear->Success Yes Fail1 Still Insoluble/Cloudy CheckClear->Fail1 No ActionAcid Action: Add 1-2 eq. TFA/Acetic Acid (Disrupt Aggregation) Fail1->ActionAcid CheckClear2 Is Solution Clear? ActionAcid->CheckClear2 CheckClear2->Success Yes Fail2 Critical Failure: Check Purity/Identity CheckClear2->Fail2 No

Caption: Logical workflow for stepwise solubility optimization. Blue nodes indicate start, Yellow indicates decision points, Green indicates corrective actions, and Red indicates failure modes.

Solubility Data Reference

Estimated solubility limits based on structural analogs (Piperidine-Acetamides) in various solvent systems at 25°C.

Solvent SystemEstimated Solubility (mM)Comments
Pure DMSO (Anhydrous) 50 - 100 mMStandard stock concentration.[1][2][3][4]
DMSO + 1% TFA > 150 mMProtonation prevents aggregation; best for NMR/Stock.[3]
Water / PBS (pH 7.4) < 0.1 mMPoor solubility due to lipophilicity (LogP ~1.8-2.5).[1][2][3][4]
Ethanol 10 - 20 mMModerate solubility; good for evaporation protocols.[1][2][3][4]
DMSO + 50% PEG-400 20 - 40 mM"Bridge" system for animal dosing formulations.[1][2][3][4]

References

  • BenchChem Technical Support. (2025).[3][6][7][10][11][12] Troubleshooting poor solubility of piperidine-4-acetic acid compounds. Retrieved from [4]

  • Smolecule Application Notes. (2026). Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Retrieved from [4]

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 86862, alpha-Phenyl-2-piperidineacetamide.[1][2][3][4] Retrieved from [4]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility: The Medicinal Chemist's Guide. Retrieved from [4]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [4]

Sources

Technical Support Center: Chiral Resolution of N-(2-(Piperidin-3-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Separations Portal. Ticket ID: CHIR-3-PIP-ACET Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary & Molecule Profile

You are attempting to separate the enantiomers of N-(2-(Piperidin-3-yl)phenyl)acetamide . This molecule is a critical intermediate (often designated as Intermediate 52 in process chemistry literature) in the synthesis of PARP inhibitors such as Niraparib .

Structural Challenges
  • Chiral Center: C3 of the piperidine ring.[1][2]

  • Functionality: Secondary amine (basic) + Amide (neutral/hydrogen bond donor).

  • Primary Issue: The exposed secondary amine interacts strongly with residual silanols on silica-based chiral stationary phases (CSPs), leading to severe peak tailing and poor resolution unless specific mobile phase modifiers are used.

Quick Reference Dashboard
ParameterRecommendation
Primary Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, EnantioPak Y1)
Alternative Column Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)
Mobile Phase (HPLC) n-Heptane / Ethanol (80:20 to 50:50)
Critical Additive 0.1% Diethylamine (DEA) or 0.1% Isopropylamine (IPA)
Detection UV @ 254 nm (Amide absorption)
SFC Option CO₂ / Methanol + 0.2% DEA (Preferred for scale-up)

Method Development Workflow (Interactive Guide)

Do not proceed blindly. Use this logic gate to determine your starting conditions.

MethodDev Start Start: Sample Assessment CheckProt Is the Piperidine Nitrogen Protected? (e.g., N-Boc, N-Cbz) Start->CheckProt Protected YES (Protected) CheckProt->Protected Non-Basic Unprotected NO (Free Amine) CheckProt->Unprotected Basic StdScreen Standard Screening: Immobilized Amylose/Cellulose (IA, IB, IC, IG) Protected->StdScreen BasicAdd CRITICAL STEP: Must use Basic Additive (0.1% DEA or TEA) Unprotected->BasicAdd MP_Prot MP: Heptane/EtOH (90:10) No additive required StdScreen->MP_Prot ColSelect Select Coated Phases: Chiralpak AD-H or Chiralcel OD-H BasicAdd->ColSelect ModeSelect Select Mode ColSelect->ModeSelect NPHPLC Normal Phase HPLC: Heptane/EtOH + 0.1% DEA ModeSelect->NPHPLC SFC SFC (Preferred): CO2/MeOH + 0.2% DEA (Better peak shape) ModeSelect->SFC

Figure 1: Decision matrix for chiral method development of 3-substituted piperidines.

Detailed Protocols

Protocol A: Normal Phase HPLC (Analytical)

Best for initial purity checks and low-volume separation.

  • Column Preparation: Equilibrate a Chiralpak AD-H (250 x 4.6 mm, 5 µm) with mobile phase for 30 minutes.

  • Mobile Phase Prep:

    • Measure 800 mL n-Heptane (HPLC Grade).

    • Measure 200 mL Ethanol (Absolute).

    • Add 1.0 mL Diethylamine (DEA) to the Ethanol portion before mixing with Heptane.

    • Why? DEA competes with the analyte for active silanol sites on the silica support, sharpening the peak.

  • Sample Dilution: Dissolve 1 mg of sample in 1 mL of Ethanol (do not use Heptane alone as the polar amine may precipitate).

  • Run Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection: 5-10 µL

  • Expected Result: The (S)-enantiomer typically elutes second on Amylose-based columns in this solvent system, but always verify with a standard if available.

Protocol B: SFC (Preparative Scale-Up)

Best for purifying grams of material. This method mirrors the industrial purification of Niraparib intermediates.

  • Column: Chiralpak AD-H or Chiralcel OD-H (250 x 21 mm for prep).

  • Mobile Phase:

    • A: CO₂ (Liquid)

    • B: Methanol + 0.2% Diethylamine + 0.1% Water (Water helps scavenge residual acidity).

  • Gradient: Isocratic 15-25% B (optimize based on retention).

  • Back Pressure: 120 bar.

  • Advantage: The supercritical CO₂ acts as a weak acid, which can sometimes help solubilize the amine, though the basic additive remains mandatory to suppress tailing.

Troubleshooting & FAQs

Q1: I am seeing severe peak tailing (Asymmetry > 1.5). Why?

A: This is the "Piperidine Effect." The secondary amine at position 3 is highly basic (pKa ~11). It is hydrogen-bonding with the residual silanols of the column packing material.

  • Fix 1: Increase DEA concentration to 0.2%.

  • Fix 2: Switch to Ethanolamine as the additive (stronger competitor).

  • Fix 3: If using an Immobilized column (e.g., Chiralpak IA/IC), you can try "Reversed Phase" conditions (Water/Acetonitrile with Ammonium Bicarbonate pH 9.0), which suppresses protonation of the amine.

Q2: The sample is not soluble in the Heptane/Ethanol mobile phase.

A: This is common for acetamide derivatives.

  • Fix: Switch to Polar Organic Mode (POM) . Use 100% Methanol or 100% Acetonitrile with 0.1% DEA + 0.1% Acetic Acid.

  • Column Compatibility: Ensure you are using a column that supports POM (most coated polysaccharide columns do, but check the specific housing limits).

Q3: Can I separate this without the basic additive?

A: Only if you derivatize the nitrogen first.

  • Strategy: React the intermediate with Boc-Anhydride to form N-Boc-N-(2-(piperidin-3-yl)phenyl)acetamide.

  • Result: The molecule becomes neutral. It will separate easily on AD-H or OD-H with standard Heptane/IPA without additives. You can deprotect with TFA/DCM post-separation. This is often the preferred route for multi-gram scale-up to avoid handling large volumes of diethylamine.

Q4: Which enantiomer is biologically active?

A: For the Niraparib scaffold, the (S)-enantiomer is generally the desired bioactive form. In the standard AD-H/Heptane/EtOH system, the (S)-enantiomer is reported to elute second (Resolution > 4.0 typically achieved).

Quantitative Performance Metrics

When evaluating your separation, aim for these benchmarks:

MetricTarget ValueAction if Failed
Resolution (Rs) > 2.0Decrease flow rate or lower % Ethanol.
Selectivity (α) > 1.2Switch column chemistry (Amylose → Cellulose).
Tailing Factor (Tf) < 1.3Fresh mobile phase with accurate DEA %.
Plate Count (N) > 5000Check column life; silica voiding is possible.

References

  • Process Chemistry of Niraparib

    • Title: Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.
    • Source: Organic Process Research & Development (ACS Public
    • Context: Describes the resolution of "Racemic amine 52" using Chiralpak AD with ethanol/heptane.
    • URL:[Link]

  • General Chiral Screening for Amines

    • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
    • Source: LCGC Intern
    • Context: Validates the necessity of basic additives for amine separ
    • URL:[Link]

  • Piperidine Derivatization Strategy

    • Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.[3]

    • Source: Chirality (PubMed).[3][4][5]

    • Context: Discusses derivatization to improve resolution of 3-substituted piperidines.
    • URL:[Link]

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before handling.

Sources

Technical Support Center: Troubleshooting Regioselectivity in Ortho-Substituted Aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing ortho-substituted anilines is notoriously challenging. The strongly activating nature of the free amino (–NH₂) group typically directs electrophiles to the para and ortho positions indiscriminately, often resulting in para-major products or intractable mixtures of poly-substituted byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve strict ortho-regioselectivity using Directed ortho Metalation (DoM) and modern Transition-Metal Catalyzed C–H Functionalization.

Section 1: Directed Ortho Metalation (DoM) Troubleshooting

Q1: I am attempting a Directed ortho Metalation (DoM) on an N-Boc protected aniline using n-BuLi, but I am observing poor conversion and significant meta-substituted byproducts. How can I optimize the ortho-lithiation?

Causality & Solution: Poor conversion in DoM often stems from the aggregation state of the alkyllithium base. In non-polar solvents like THF or hexanes, n-BuLi exists as hexamers or tetramers, which are kinetically slow to deprotonate the sterically hindered ortho-proton. Furthermore, if the Directing Metalation Group (DMG) is not coordinating effectively, the base may act as a nucleophile, attacking the carbamate (Boc) group instead of acting as a base [1].

To fix this, you must introduce N,N,N',N'-Tetramethylethylenediamine (TMEDA) . TMEDA coordinates to the lithium ion, breaking down the aggregates into highly reactive monomers. This dramatically increases the basicity and ensures the Lewis acid-base interaction between the DMG's heteroatom and the lithium ion strictly directs deprotonation to the nearest ortho-position [1].

DoM_Pathway A 1. Free Aniline (High para-reactivity) B 2. N-Boc Aniline (Installs DMG) A->B Boc2O, Base C 3. Pre-lithiation Complex (n-BuLi + TMEDA coordination) B->C n-BuLi, TMEDA -78°C D 4. Ortho-Lithiated Intermediate (Stable aryllithium) C->D Deprotonation E 5. Electrophile Quench (Strict ortho-substitution) D->E Add Electrophile (E+) F 6. Deprotection (Ortho-substituted Aniline) E->F TFA or HCl

Workflow: Directed ortho Metalation (DoM) sequence utilizing a carbamate DMG.

Standard Operating Protocol 1: Optimized DoM of N-Boc Aniline

Self-Validating System: This protocol includes a D₂O quench step to empirically verify lithiation efficiency before committing your valuable electrophile.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc aniline (1.0 equiv) and anhydrous THF (0.2 M).

  • TMEDA Addition: Add anhydrous TMEDA (2.2 equiv). Mechanistic note: 2.2 equivalents are used because the first equivalent deprotonates the carbamate N-H, and the second coordinates the alkyllithium for the C-H deprotonation.

  • Lithiation: Cool the mixture to -78 °C. Dropwise add sec-BuLi or tert-BuLi (2.2 equiv). Stir for 2 hours at -20 °C.

  • Validation Aliquot (Crucial): Withdraw a 0.1 mL aliquot and quench with D₂O. Analyze via GC-MS or ¹H-NMR. You should observe >95% deuterium incorporation at the ortho-position. If <90%, extend lithiation time or check reagent freshness.

  • Electrophile Quench: Re-cool to -78 °C. Add the desired electrophile (1.5 equiv) dissolved in THF. Slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Section 2: Catalytic C–H Functionalization

Q2: I want to perform a direct ortho-arylation on an UNPROTECTED aniline using Palladium catalysis. However, my reactions are dominated by Buchwald-Hartwig N-arylation products. How can I shift the chemoselectivity to the ortho-C–H bond?

Causality & Solution: Unprotected anilines will preferentially undergo N-arylation (Buchwald-Hartwig amination) because the lone pair on the nitrogen is highly nucleophilic toward the Pd(II) intermediate. To bypass the need for N-protection/deprotection steps, you must use a specialized cooperating ligand that kinetically differentiates the product-forming step.

Recent breakthroughs demonstrate that using the ligand [2,2′-bipyridin]-6(1H)-one (bipy-6-OH) enables exclusive ortho-C–H arylation of unprotected anilines [2]. The bipy-6-OH ligand plays a dual role: it facilitates the deprotonation of the aniline N-H to form an anionic amido-Pd complex. In this specific anionic state, the barrier for ortho-C–H cleavage (12.1 kcal/mol) becomes significantly lower than the barrier for N-aryl reductive elimination (14.1 kcal/mol). This thermodynamic inversion drives the regioselectivity strictly toward ortho-substitution [2].

Pd_Catalysis Start Unprotected Aniline + Ar-I Pd(OAc)2 + bipy-6-OH Deprot Amido-Pd Complex (N-H deprotonated by ligand) Start->Deprot Base (Cs2CO3) CH_Cleavage Ortho-Palladation (Ea = 12.1 kcal/mol) Deprot->CH_Cleavage Kinetically Favored N_Arylation N-Arylation (Buchwald-Hartwig) (Ea = 14.1 kcal/mol) Deprot->N_Arylation Kinetically Disfavored RedElim Reductive Elimination CH_Cleavage->RedElim Oxidative Addition Product Ortho-Arylated Aniline (Exclusive Product) RedElim->Product

Mechanistic pathway: bipy-6-OH ligand lowers the activation energy for ortho-C-H cleavage.

Q3: I am utilizing Iridium-catalyzed C–H borylation on anilines. Standard conditions (Ir / dtbpy / B₂pin₂) yield a frustrating 2.7 : 1.8 : 1 (ortho:meta:para) mixture. How can I force this to be strictly ortho-selective?

Causality & Solution: Standard Ir-catalyzed borylation is sterically driven, meaning it inherently favors the least sterically hindered positions (meta and para). When the 4-position is unblocked, mixtures are inevitable with standard pinacolborane (B₂pin₂) [3].

To achieve high ortho-selectivity, you must change the boron source from B₂pin₂ to bis(ethylene glycolato)diboron (B₂eg₂) . The smaller "eg" ligands reduce the steric clash at the ortho position. More importantly, mechanistic studies reveal that an ArylN(H)Beg species is generated in situ prior to C–H borylation. The oxygen atoms in the "eg" ligand form a critical N–H···O hydrogen bond with the aniline's amine proton in the transition state. This non-covalent directing effect anchors the Iridium catalyst directly over the ortho-C–H bond, yielding exclusive ortho-borylation [3].

Quantitative Data: Impact of Boron Reagent on Regioselectivity

The table below summarizes the dramatic shift in regioselectivity when modifying the boron substituent during Ir-catalyzed borylation of unprotected anilines [3].

Substrate (Unprotected)Boron ReagentCatalyst SystemOrtho : Meta : Para RatioYield
AnilineB₂pin₂[Ir(OMe)(cod)]₂ / dtbpy2.7 : 1.8 : 1Mixture
AnilineB₂eg₂ [Ir(OMe)(cod)]₂ / dtbpy> 99 : 1 : 1 (Exclusive C6)88%
3-ChloroanilineB₂pin₂[Ir(OMe)(cod)]₂ / dtbpy2 : 1 : 0Mixture
3-ChloroanilineB₂eg₂ [Ir(OMe)(cod)]₂ / dtbpy> 99 : 1 : 0 92%
N-MethylanilineB₂eg₂ [Ir(OMe)(cod)]₂ / dtbpy> 99 : 1 : 1 85%
Standard Operating Protocol 2: Ortho-Selective Ir-Catalyzed Borylation

Self-Validating System: The use of B₂eg₂ creates a highly polar intermediate. Reaction completion is easily validated by TLC, as the ortho-borylated product (B-eg) will be significantly more polar than the starting aniline.

  • Catalyst Activation: In an argon-filled glovebox, mix [Ir(OMe)(cod)]₂ (1.5 mol %) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %) in anhydrous THF (1.0 mL). Stir for 10 minutes until the solution turns deep red, indicating the formation of the active Ir-complex.

  • Reagent Addition: Add the aniline substrate (1.0 equiv, 0.5 mmol) and B₂eg₂ (1.5 equiv).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C for 16 hours.

  • Validation: Spot the crude mixture on silica TLC (eluent: 100% EtOAc). The Aryl-Beg product will appear as a highly polar spot (low Rf) compared to the starting material.

  • Isolation: Concentrate the mixture under reduced pressure. Because B-eg esters are sensitive to silica gel chromatography, it is highly recommended to either directly use the crude in a subsequent Suzuki-Miyaura coupling or convert the B-eg group to a stable trifluoroborate salt (using KHF₂) for isolation.

References

  • Directed ortho metalation. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis, 2022. Available at:[Link]

  • Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Catalysis, 2018. Available at:[Link]

Technical Support Center: Troubleshooting Cyclization in Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Acetamide Stability Paradox

While the acetamide motif (


) is generally considered a robust protecting group and pharmacophore, it is not inert.[1] In the presence of proximal nucleophiles or electrophiles, the acetamide oxygen or nitrogen can participate in intramolecular cyclizations. These "backbiting" reactions are often silent yield-killers, creating impurities that are isobaric or structurally similar to your target, making them difficult to detect by standard LC-MS methods.[1]

This guide addresses the three most critical cyclization failure modes: Oxazoline formation (O-alkylation), Diketopiperazine/Lactam formation (N-alkylation), and Aspartimide formation (Backbone activation).[1]

Part 1: Diagnostic & Troubleshooting Modules

Module A: The "Hidden" Dehydration (Oxazoline Formation)

Symptom: You observe a mass shift of [M-18] or a change in NMR shifts for


-protons.[1] The product loses polarity.
Scenario:  Common in N-(2-hydroxyethyl)acetamide derivatives (e.g., ethanolamine amides, serine/threonine derivatives).[1]

Q: Why is my


-hydroxy acetamide cyclizing to an oxazoline? 
A:  This is a classic dehydrative cyclization .[1] The amide oxygen is nucleophilic.[1][2][3] Under acidic conditions or in the presence of activating agents (SOCl

, MsCl, or even high heat), the amide oxygen attacks the

-carbon, displacing the hydroxyl group (often after it is protonated or activated).

Mechanism:

  • Activation of the

    
    -OH (protonation or leaving group formation).[1]
    
  • Intramolecular attack by the amide Oxygen (kinetic control).[1]

  • Loss of water/leaving group to form the 2-methyl-2-oxazoline cation, followed by deprotonation.[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Reagents Avoid SOCl

/ POCl

Thionyl chloride converts OH to Cl, but the intermediate chlorosulfite is rapidly displaced by the amide oxygen [1].[1]
pH Control Maintain pH > 4 Oxazoline formation is acid-catalyzed.[1] Ensure acid scavengers (TEA, Pyridine) are present before adding activating reagents.[1]
Temperature Keep < 40°C Thermal dehydration via boron esters or simple pyrolysis occurs at >150°C, but trace acids lower this barrier significantly [2].[1]
Solvent Avoid DCE/THF Switch to polar aprotic solvents (DMF, NMP) which can buffer the transition state better than non-polar chlorinated solvents.
Module B: The "Backbiting" Amine (Diketopiperazine & Lactams)

Symptom: Loss of peptide chain from resin, or formation of a cyclic byproduct with [M-OR] loss.[1] Scenario: Occurs during the synthesis of acetamide-capped dipeptides or when an


-haloacetamide has a nucleophilic amine nearby.[1]

Q: I am losing my product during Fmoc deprotection. Is it cyclizing? A: Yes, likely forming a Diketopiperazine (DKP) .[1] If you have a Proline or Glycine at the C-terminus (or penultimate position), the conformational freedom allows the free amine (liberated after Fmoc removal) to attack the C-terminal carbonyl.

Q: My


-chloroacetamide is forming a lactam. How do I stop it? 
A:  This is the Zimmerman-Traxler  type transition state where the amide nitrogen (deprotonated by base) attacks the alkyl halide.[1]
  • Fix: Use a weaker base (e.g., K

    
    CO
    
    
    
    instead of NaH) or lower the temperature. If the cyclization is radical-mediated (trichloroacetamides), exclude light and radical initiators [3].

DKP Prevention Strategy:

  • Use Steric Bulk: Switch to 2-Chlorotrityl Chloride (2-CTC) resin.[1][4][5] The bulky linker prevents the amine from attacking the ester bond [4].[5]

  • Shorten Base Exposure: Use "Fast Deprotection" protocols (20% Piperidine for 2 x 3 min instead of 2 x 10 min).

  • Backbone Protection: Use Hmb (2-hydroxy-4-methoxybenzyl) protection on the nitrogen to physically block cyclization [5].[1][4]

Module C: The Aspartate Trap (Aspartimide)

Symptom: Mass spectrum shows [M-18] (Aspartimide) or [M+Piperidine] (Piperidide adducts).[1] Scenario: Acetamide derivatives containing Aspartic Acid (Asp-Gly, Asp-Ser sequences are "death spots").[1]

Q: Why does my Asp-containing acetamide degrade under basic conditions? A: The amide backbone nitrogen is deprotonated and attacks the side-chain ester of Aspartic acid, forming a 5-membered succinimide ring (Aspartimide).[1] This ring is highly reactive and opens up to form


- and 

-aspartyl peptides (racemization and isomerization) [6].[1]

Troubleshooting Protocol:

InterventionMethodMechanism
Acid Additive Add 0.1M HOBt to PiperidineThe acid protonates the backbone amide nitrogen, reducing its nucleophilicity without neutralizing the piperidine completely [7].[1]
Bulky Groups Use Asp(OMpe) or Asp(OtBu) Steric bulk on the side chain ester hinders the attack of the backbone nitrogen.
Base Switch Use DBU/Piperazine Shorter deprotection times with non-nucleophilic bases can mitigate ring opening.[1][6]

Part 2: Visualizing the Pathways

The following diagram illustrates the divergent pathways for an Acetamide derivative possessing a nucleophile (


-OH) or an electrophile (

-Halo).

AcetamideCyclization cluster_acid Acid/Activation Pathway (Nucleophilic Oxygen) cluster_base Base Pathway (Nucleophilic Nitrogen) Start Acetamide Derivative (R-NH-CO-CH3) BetaOH β-Hydroxy Amide (e.g., Serine/Ethanolamine) Start->BetaOH Contains β-OH AlphaHalo α-Halo/Amino Amide (e.g., Peptidyl/Chloro) Start->AlphaHalo Contains α-Halo/Ester Oxazoline 2-Oxazoline (Cyclic Imidate) BetaOH->Oxazoline Acid/Heat/-H2O (O-Attack) Hydrolysis Hydrolysis to Amino Ester Oxazoline->Hydrolysis Aq. Acid Deprotonation Amide Anion (R-N⁻-CO-CH3) AlphaHalo->Deprotonation Base (e.g., Piperidine) Lactam Lactam / DKP (N-Alkylation) Deprotonation->Lactam Intramolecular Displacement Aspartimide Aspartimide (Succinimide Ring) Deprotonation->Aspartimide Attack on Side Chain Ester

Caption: Divergent cyclization pathways of acetamide derivatives based on pH and functional group proximity.[1] Red paths indicate O-alkylation (Acidic); Blue paths indicate N-alkylation (Basic).[1]

Part 3: Validated Experimental Protocols

Protocol 1: "Stress Test" for Acetamide Stability

Before scaling up, run this differential stability test to identify cyclization risks.[1]

Materials:

  • Sample Acetamide Derivative (10 mg)[1]

  • Solvents: DMF, DCM

  • Reagents: TFA (Acid), Piperidine (Base), SOCl

    
     (Activator)
    

Workflow:

  • Baseline: Dissolve 2 mg sample in

    
    -DMSO (NMR control).
    
  • Acid Stress: Dissolve 2 mg in DCM + 5% TFA. Stir 1h @ RT. Evaporate. Analyze.

    • Look for: Oxazoline (Loss of OH signal, shift of CH

      
      ).[1]
      
  • Base Stress: Dissolve 2 mg in DMF + 20% Piperidine. Stir 1h @ RT. Analyze.

    • Look for: DKP/Aspartimide (Mass -18, new peaks in HPLC).[1]

  • Activation Stress: Dissolve 2 mg in DCM + 1 eq SOCl

    
    . Stir 15 min. Quench with NaHCO
    
    
    
    .[1]
    • Look for: Chlorination vs. Cyclization.[1]

Protocol 2: Prevention of Aspartimide during Fmoc Removal

Context: Essential for sequences containing Asp-Gly , Asp-Ser , Asp-Thr .[1]

  • Preparation: Prepare a deprotection solution of 20% Piperidine in DMF .

  • Modification: Add 0.1 M HOBt (Hydroxybenzotriazole) to the solution.

    • Note: HOBt must be dissolved fully.[1] It acts as a proton source to keep the amide backbone protonated [7].[1]

  • Execution: Perform deprotection in two stages:

    • Step 1: 2 minutes (short burst to remove bulk Fmoc).

    • Step 2: 10 minutes (completion).

  • Wash: Wash immediately with DMF (x3) and DCM (x3) to remove residual base.[1]

References

  • Yang, T. et al. (2022).[1][7] "A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid." Molecules, 27(24), 9042.[1][7] Link

  • Turan, A. et al. (2010).[1] "Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides." Tetrahedron Letters, 51, 6569-6571.[1] Link[1]

  • Ghelfi, F. et al. (2017).[1] "Radical Cyclization of Trichloroacetamides: Synthesis of Lactams." Synthesis, 49, 3435-3462.[1] Link

  • Vertex AI Search Result 1.1. "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." Peptide Chemistry. Link

  • Vertex AI Search Result 1.9. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." AAPPTEC.[1] Link

  • Mergler, M. et al. (2003).[1] "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(1), 36-46.[1][8] Link[1]

  • Michels, T. et al. (2012).[1][6] "Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis." Organic Letters, 14(20), 5218–5221.[1][6] Link[1]

Sources

Validation & Comparative

Structural Validation of N-(2-(Piperidin-3-yl)phenyl)acetamide: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-(Piperidin-3-yl)phenyl)acetamide represents a critical chiral scaffold in medicinal chemistry, often serving as a pharmacophore in PARP inhibitors (e.g., Niraparib analogs) and sigma receptor ligands.[1][2] Its structural validation presents a unique challenge: distinguishing the ortho-substituted 3-piperidinyl regioisomer from its thermodynamically favored 4-piperidinyl counterpart and the uncyclized precursors.

This guide provides a technical comparative analysis of the 1H NMR spectral features of the target molecule. Unlike standard spectral lists, this document focuses on the diagnostic performance of NMR spectroscopy in differentiating regioisomers—a task where low-resolution techniques like LC-MS often fail due to identical mass-to-charge ratios.[1]

Comparative Scope: The Analytical Challenge

In synthetic pathways (e.g., Suzuki-Miyaura coupling followed by hydrogenation), three primary species often coexist or require differentiation.[1][2] This guide compares the Target Product against its most common structural alternatives:

FeatureTarget Product (3-yl Isomer)Alternative 1 (4-yl Isomer)Alternative 2 (N-Boc Precursor)
Symmetry Chiral (C1) .[1][2] No plane of symmetry.Achiral/Pseudo-symmetric . Plane of symmetry through C1-C4.[1]Bulky protecting group affects conformation.
Piperidine Signals Complex multiplets; diastereotopic protons.Simplified multiplets; higher symmetry.Broadened signals due to rotamers.[3]
Diagnostic Need Confirm C3-linkage and enantiopurity.Rule out as impurity.Confirm deprotection.

Experimental Protocol (Self-Validating System)

To ensure reproducible data that allows for the subtle differentiation of coupling constants, the following protocol utilizes DMSO-d


 to prevent amide proton exchange and ensure solubility.
Reagents and Parameters
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).[1][2] Rationale: Chloroform-d often leads to broad or invisible amide NH signals due to exchange.[1]
    
  • Concentration: 10–15 mg in 0.6 mL solvent. Rationale: Sufficient signal-to-noise (S/N) for 13C satellites without viscosity broadening.[1][2]

  • Temperature: 298 K (25°C).[1][2]

Step-by-Step Acquisition Workflow
  • Sample Prep: Dissolve fully by vortexing. Filter if any particulate remains (particulates cause field inhomogeneity).[1][2]

  • Lock & Shim: Lock on deuterium signal. Shim until TMS linewidth < 0.5 Hz.

  • Pulse Sequence: Standard zg30 (30° pulse) with a relaxation delay (D1) of

    
     2.0 seconds to allow relaxation of aromatic protons.
    
  • Scans: Minimum 16 scans for 1H; 64 scans if analyzing minor impurities (<5%).

Visualization: Structural Validation Workflow

G Start Crude Synthesis Product Prep Sample Prep (DMSO-d6) Start->Prep Acq 1H NMR Acquisition Prep->Acq Decision Check Amide & Aromatic Region Acq->Decision Path3 Complex Multiplets (1.5-3.0 ppm) Target: 3-yl Decision->Path3 Asymmetry Path4 Symmetric Patterns (AA'BB' type) Isomer: 4-yl Decision->Path4 Symmetry

Figure 1: Logic flow for distinguishing the target 3-yl scaffold from the 4-yl regioisomer based on spectral symmetry.

Detailed Spectral Analysis & Assignment

The following data corresponds to the target structure: This compound .

A. The Amide & Aromatic Region (Downfield)

The phenyl ring is ortho-disubstituted. Unlike para-substituted systems (which show AA'BB' doublets), this system displays a complex ABCD pattern indicative of four non-equivalent protons.[2]

  • 
     9.30 – 9.50 ppm (1H, s, broad):  Amide NH .[1][2] In DMSO, this is visible.[2][4] If it appears as a doublet, it indicates slow exchange or coupling to a neighboring proton (rare in acetanilides unless N-alkylated).[2]
    
  • 
     7.00 – 7.60 ppm (4H, m):  Aromatic Ar-H .[1][2]
    
    • Expect a doublet (d) for the proton ortho to the acetamide (deshielded by carbonyl).[2]

    • Expect a triplet/multiplet for the protons meta and para.

    • Diagnostic Check: Integration must equal 4H. If 3H or 5H, check for unreacted starting material.[1][2]

B. The Aliphatic Piperidine Region (Upfield)

This is the critical differentiation zone .[2] The 3-yl substituent introduces a chiral center, making the piperidine ring protons diastereotopic.[2]

  • 
     2.80 – 3.10 ppm (m):  Protons adjacent to Nitrogen (C2-H and C6-H).[2] In the 3-yl isomer, the C2 protons are chemically non-equivalent (cis/trans to the phenyl ring) and will split into distinct multiplets with different coupling constants (
    
    
    
    and
    
    
    ).[2]
  • 
     2.60 – 2.80 ppm (1H, m):  The C3-H  (benzylic methine).[2] This proton couples to the phenyl ring and the piperidine chain.[2] In the 4-yl isomer, this signal would be a more symmetric septet or quintet at the C4 position.[2]
    
  • 
     2.05 ppm (3H, s):  Acetamide CH
    
    
    
    .[2] This is a sharp singlet.
    • Note: If this signal is split or broadened, check for rotamers (cis/trans amide bond), though this is more common in N-methyl acetamides than NH-acetamides.[2]

  • 
     1.40 – 1.90 ppm (4H, m):  C4-H and C5-H methylene protons.[2] These appear as complex overlapping multiplets due to the rigid chair conformation and lack of symmetry.
    

Comparative Performance: 3-yl vs. 4-yl Isomer

The "performance" of an analytical technique here is defined by its ability to resolve the correct isomer.

Spectral FeatureTarget: 3-yl Isomer Alternative: 4-yl Isomer Interpretation
C2-H Splitting Distinct ABX or ABXY system. The C2 protons are adjacent to the chiral center (C3).[1]Equivalent/Symmetric. C2 and C6 protons often overlap or show simplified coupling.Primary Diagnostic. If C2-H appears as a simple doublet or triplet, suspect the 4-yl isomer.[1][2]
Benzylic Proton (CH) C3-H: Deshielded, couples to 4 distinct neighbors (C2-H

, C2-H

, C4-H

, C4-H

).[1][2]
C4-H: Couples to symmetric C3 and C5 neighbors.The 3-yl methine is usually broader and more complex.
13C NMR (DEPT) 5 CH

signals visible
(if N-unsubstituted).
3 CH

signals visible
(due to symmetry plane C1-C4).[1][2]
Definitive Confirmation. Count the methylene peaks.
Visualization: Isomer Discrimination Logic

Logic Root Piperidine Ring Analysis (1.0 - 3.5 ppm) Step1 Count Methylene (CH2) Environments (13C or DEPT) Root->Step1 Step2 Analyze C2-H Protons (1H NMR) Root->Step2 Res3 5 Distinct CH2 Signals (Asymmetric) Step1->Res3 Target (3-yl) Res4 3 Distinct CH2 Signals (Symmetric) Step1->Res4 Isomer (4-yl) Res3_H Diastereotopic (Complex Multiplets) Step2->Res3_H Target (3-yl) Res4_H Enantiotopic/Equivalent (Simplified) Step2->Res4_H Isomer (4-yl)

Figure 2: Decision tree for confirming regio-chemistry. The lack of symmetry in the 3-yl isomer is the key differentiator.

Troubleshooting & Common Artifacts

The "Missing" Piperidine NH[2]
  • Observation: The proton on the piperidine nitrogen is often broad or invisible.[2]

  • Cause: Rapid exchange with trace water in DMSO or broadening due to quadrupole relaxation of the Nitrogen-14 nucleus.

  • Solution: Do not use integration of the NH (approx 2.0-3.5 ppm) for purity calculations. Rely on the Acetamide NH (

    
     9.[2]4) or the Acetyl CH
    
    
    
    (
    
    
    2.05).[2]
Rotamers

While less common in secondary amides (NH-CO-R), steric hindrance from the ortho-piperidinyl group can force the acetamide group out of the phenyl plane.[2]

  • Sign: Broadening of the aromatic doublet ortho to the amide.

  • Validation: Run the NMR at 320 K. If peaks sharpen, the broadening is conformational (rotameric) rather than impurity-based.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and diastereotopicity).

  • Claridge, T. D. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for pulse sequence and solvent suppression protocols).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118706346 (Related 3-substituted piperidine scaffolds). Available at: [Link][1][2]

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative online guide for spin system analysis). Available at: [Link][1][2]

Sources

Advanced Conformational Profiling: A Comparative Guide to X-Ray Crystallography of 3-Substituted Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating structure-based drug design (SBDD), I frequently encounter the 3-substituted piperidine scaffold. It is a privileged pharmacophore embedded in kinase inhibitors, bromodomain probes, and monoamine reuptake inhibitors. However, its conformational plasticity—specifically the equilibrium between chair conformers that place the 3-substituent in either an axial or equatorial position—profoundly dictates target affinity, selectivity, and off-target liabilities.

This guide objectively compares the crystallographic behavior of different 3-substituted piperidine derivatives, explaining the thermodynamic causality behind their conformations, and provides a self-validating experimental workflow for their co-crystallization with target proteins.

Mechanistic Causality: The Axial vs. Equatorial Paradigm

To effectively leverage 3-substituted piperidines in drug design, we must first understand why different substituents force the piperidine ring into distinct conformations. X-ray crystallography provides definitive proof of these structural preferences, revealing a striking divergence between halogenated and alkylated derivatives.

The 3-Fluoropiperidine Anomaly (Axial Preference)

Counterintuitively, when a highly electronegative fluorine atom is placed at the 3-position, the ring strongly prefers the axial orientation in protonated or N-alkylated states. X-ray structures of N-methyl-3-fluoropiperidinium salts confirm that the fluorine resides axially despite substantial 1,3-diaxial steric compression[1].

The Causality: Why does it endure this steric clash? The axial conformation is thermodynamically locked by powerful charge-dipole interactions between the C–F bond and the adjacent positive nitrogen charge. Furthermore, quantum mechanical analysis of the X-ray data reveals through-space hyperconjugation (where the fluorine lone pair donates into the antibonding orbital of the axial H–N bond: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


)[2]. Free enthalpy calculations and experimental observations confirm this strong axial preference in both solution and the solid state.
The 3-Methylpiperidine Standard (Equatorial Preference)

Conversely, 3-methylpiperidines lack these electrostatic and hyperconjugative drivers. X-ray crystallographic data of 3-methylpiperidine derivatives demonstrate that the methyl group overwhelmingly adopts the equatorial position[3].

The Causality: Without a charge-dipole interaction to offset steric strain, the molecule defaults to classic conformational rules, adopting the equatorial position to minimize 1,3-diaxial clashes with the axial protons on the piperidine ring[3].

ConformationalDrivers A 3-Substituted Piperidine Scaffold B 3-Fluoro Derivative A->B C 3-Methyl Derivative A->C D Charge-Dipole Attraction & Hyperconjugation (LP -> σ*) B->D E 1,3-Diaxial Steric Clash Minimization C->E F Axial Conformation (Dominant in X-Ray) D->F G Equatorial Conformation (Dominant in X-Ray) E->G

Fig 1: Thermodynamic drivers dictating 3-substituted piperidine conformations.

Comparative Performance in Structure-Based Drug Design

The choice of the 3-substituent directly impacts how the ligand interacts with the protein binding pocket. For example, in the development of inhibitors for Cullin Neddylation 1 (DCN1), the 3-substituted piperidine core is critical for occupying the urea pocket and maintaining essential hydrogen bonds[4]. Similarly, basic 3-substituted piperidines can form direct salt bridges (e.g., with Asp144 in BRD4), driving up to 1000-fold domain selectivity over BD2[5].

Table 1: Crystallographic & Binding Profile of 3-Substituted Piperidines
Scaffold VariantDominant Conformation (X-Ray)Primary Thermodynamic DriverImpact on Target Binding & SBDD
3-Fluoropiperidine AxialCharge-dipole attraction (F···N+) & hyperconjugationEnforces a rigid, specific vector for H-bonding; enhances metabolic stability.
3-Methylpiperidine EquatorialMinimization of 1,3-diaxial steric repulsionFills hydrophobic sub-pockets (e.g., Ile pockets); restricts overall ring flexibility.
3-Aminopiperidine Target-DependentSolvent exposure & salt-bridge formationDrives high selectivity via direct electrostatic interactions (e.g., Asp144 in BRD4 BD1).

Experimental Protocol: Self-Validating Co-Crystallization Workflow

3-substituted piperidines often introduce local flexibility that can hinder crystal lattice formation. To achieve high-resolution (< 2.0 Å) X-ray diffraction data, I utilize a self-validating co-crystallization protocol. This ensures that negative results are due to crystallization conditions, not sample pathology (e.g., ligand-induced aggregation).

Step 1: Ligand Saturation and DLS Validation
  • Action: Incubate the purified target protein (typically 10–15 mg/mL) with a 5- to 10-fold molar excess of the 3-substituted piperidine ligand for 2 hours on ice.

  • Self-Validation (Causality): Before plating, analyze the complex using Dynamic Light Scattering (DLS). A polydispersity index (PdI) < 20% validates that the ligand has not induced protein unfolding or amorphous aggregation. If PdI > 20%, abort the setup and optimize the buffer or reduce the DMSO concentration.

Step 2: Vapor Diffusion Sparse Matrix Screening
  • Action: Set up sitting-drop vapor diffusion plates using commercial sparse matrix screens (e.g., Hampton Research Index or Molecular Dimensions Morpheus). Mix 200 nL of the protein-ligand complex with 200 nL of the precipitant.

  • Causality: Sparse matrices sample diverse chemical space (salts, PEGs, pH) to find the rare nucleation conditions required to lock the flexible piperidine ring into a stable crystal lattice.

Step 3: Random Microseed Matrix Screening (rMMS)
  • Action: If initial hits yield poorly diffracting needles or showers, crush the microcrystals using a seed bead to generate a seed stock. Spike 50 nL of this seed stock into a new grid screen alongside the complex and precipitant.

  • Causality: rMMS decouples the high-energy barrier of crystal nucleation from crystal growth. By providing pre-formed lattices, the system can focus entirely on growing larger, single crystals suitable for high-resolution X-ray diffraction.

Step 4: Cryocooling and Data Collection
  • Action: Transfer the optimized crystal to a cryoprotectant drop (reservoir solution supplemented with 20% glycerol or ethylene glycol) for 10 seconds, then flash-cool in liquid nitrogen prior to synchrotron data collection.

CrystallizationWorkflow S1 1. Protein-Ligand Incubation V1 DLS Validation (PdI < 20%) S1->V1 V1->S1 Fail S2 2. Sparse Matrix Vapor Diffusion V1->S2 Pass V2 Hit ID (Microcrystals) S2->V2 S3 3. Microseed Matrix Screening (rMMS) V2->S3 Optimize S4 4. X-Ray Diffraction & Phase Refinement S3->S4

Fig 2: Self-validating co-crystallization workflow for flexible piperidine ligands.

References

  • 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. NIH.[Link]

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. ACS Publications.[Link]

  • Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1). NIH.[Link]

  • Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations: the Importance of the Coulombic Potential Energies. ACS Publications.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.[Link]

  • 2,4-Dichloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazine. NIH.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.